d-Bunolol Hydrochloride
Beschreibung
The L-Isomer of bunolol.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423567 | |
| Record name | (+) -Levobunolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27867-05-6 | |
| Record name | Dextrobunolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+) -Levobunolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROBUNOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of d-Bunolol Hydrochloride, the dextrorotatory enantiomer of the non-selective beta-adrenergic antagonist, Bunolol. While its levorotatory counterpart, Levobunolol, is the pharmacologically active agent primarily used in clinical settings for the management of glaucoma, a thorough understanding of d-Bunolol's interaction with beta-adrenergic receptors is crucial for a complete pharmacological profile of the racemic mixture and for structure-activity relationship studies in drug development.
Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism
This compound, like its enantiomer, functions as a competitive antagonist at beta-adrenergic receptors. However, there is a significant difference in potency between the two stereoisomers. The primary mechanism of action for beta-blockers in the context of glaucoma treatment is the reduction of intraocular pressure (IOP). This is achieved through the blockade of beta-2 adrenergic receptors located in the ciliary body of the eye.[1][2] This blockade leads to a decrease in the production of aqueous humor, the fluid that maintains pressure within the eye.[3][4]
Bunolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[5] It does not exhibit significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) effects.[5]
Stereoselectivity of Bunolol
A critical aspect of Bunolol's pharmacology is its stereoselectivity. The l-enantiomer, Levobunolol, is substantially more potent in its beta-blocking activity than the d-enantiomer, d-Bunolol.[5] Reports indicate that Levobunolol is over 60 times more pharmacologically active than d-Bunolol. This significant difference in potency underscores the stereospecific nature of the interaction between Bunolol and the beta-adrenergic receptors.
Quantitative Data: Binding Affinities
The binding affinity of a ligand for its receptor is a key quantitative measure of its potency. For this compound, specific binding affinity data is limited due to its lower pharmacological activity compared to Levobunolol. However, comparative data provides insight into its receptor interaction.
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value (nM) | Reference |
| d-Bunolol | Beta-2 Adrenergic | Rat Lung Homogenates | Ki (estimated) | ~18 | [3] |
| Levobunolol | Beta-1 Adrenergic | Not Specified | Ki | 0.39 | [2] |
| Beta-2 Adrenergic | Not Specified | Ki | 0.36 | [2] | |
| Beta-1 Adrenergic | Recombinant Human | pKi | 8.40 | [2] | |
| Beta-2 Adrenergic | Recombinant Human | pKi | 9.26 | [2] | |
| Beta-1 Adrenergic | Guinea Pig Heart | IC50 | 42 ± 15 | [2] | |
| Beta-2 Adrenergic | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | [2] |
Signaling Pathway
The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.
Upon agonist binding, the beta-adrenergic receptor activates a stimulatory G-protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response. By blocking the initial receptor activation, d-Bunolol prevents this entire cascade, leading to a reduction in aqueous humor production in the ciliary epithelium.[2]
Experimental Protocols
The primary method for determining the binding affinity of compounds like this compound to beta-adrenergic receptors is the competitive radioligand binding assay.
Membrane Preparation from Tissue
-
Tissue Homogenization: Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) are minced and homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with protease inhibitors).
-
Centrifugation: The homogenate is subjected to low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining contaminants.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Storage: The membrane preparations are aliquoted and stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Components:
-
Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).
-
Competing Ligand: this compound at a range of concentrations.
-
Membrane Preparation: Aliquots of the prepared membranes containing the target beta-adrenergic receptor subtype.
-
Incubation Buffer: A buffer to maintain optimal pH and ionic conditions for binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding.
-
-
Incubation:
-
The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation is typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/C) using a vacuum filtration apparatus. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound is a weak, non-selective beta-adrenergic antagonist. Its primary mechanism of action is the competitive blockade of beta-adrenergic receptors, with a notable stereoselectivity favoring its levorotatory enantiomer, Levobunolol. While its direct clinical application is limited by its lower potency, the study of d-Bunolol provides valuable insights into the structure-activity relationships of beta-blockers and the stereochemical requirements for high-affinity receptor binding. Further characterization of its binding kinetics and potential interactions with other receptor systems could provide a more complete understanding of its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
An In-depth Technical Guide on the Pharmacological Profile of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
d-Bunolol Hydrochloride, clinically utilized as its active levo-isomer, Levobunolol, is a potent, non-selective β-adrenergic receptor antagonist.[1][2] It is a cornerstone in the topical treatment of open-angle glaucoma and ocular hypertension.[3][4] The primary therapeutic outcome of Levobunolol is the significant reduction of intraocular pressure (IOP), a critical factor in preventing glaucomatous optic nerve damage.[5][6] This effect is achieved primarily by decreasing the production of aqueous humor in the ciliary body.[7][8] Following ophthalmic administration, Levobunolol is metabolized to dihydrolevobunolol, an active metabolite that is equipotent to the parent compound, contributing to a sustained therapeutic effect.[2][9] This guide provides a detailed examination of the pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound, presenting quantitative data, experimental methodologies, and visual diagrams of key biological pathways.
Pharmacodynamics
Mechanism of Action
Levobunolol Hydrochloride is a non-cardioselective beta-adrenoceptor antagonist, demonstrating equipotent blocking activity at both β1 and β2 receptors.[5] It does not possess significant intrinsic sympathomimetic activity (ISA) or a membrane-stabilizing (local anesthetic) effect.[5][10][11] The levorotatory isomer (Levobunolol) is approximately 60 times more potent in its β-blocking activity than its dextrorotatory counterpart, d-bunolol.[5]
The principal site of action for lowering IOP is the ciliary epithelium of the eye, which is densely populated with β2-adrenergic receptors.[2][7] These receptors are involved in regulating the production of aqueous humor. By competitively and non-selectively blocking these receptors, Levobunolol antagonizes the effects of endogenous catecholamines such as epinephrine and norepinephrine.[7][12] This blockade disrupts the downstream signaling cascade responsible for aqueous humor secretion, leading to a decrease in its production and a subsequent reduction in intraocular pressure.[2][6][8] Some evidence also suggests a secondary mechanism involving a slight increase in the outflow of aqueous humor through the trabecular meshwork.[12]
Signaling Pathway
The stimulation of β2-adrenergic receptors in the ciliary body by catecholamines activates a Gs protein-coupled signaling pathway. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The resulting increase in intracellular cAMP is the key secondary messenger that drives the production and secretion of aqueous humor.
Levobunolol intervenes at the beginning of this cascade. By competitively binding to the β2-receptors, it prevents catecholamine binding and subsequent Gs protein activation.[7] This inhibitory action blocks the activation of adenylyl cyclase, suppresses the generation of cAMP, and thereby reduces the rate of aqueous humor formation.[2][7]
References
- 1. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ocular levobunolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. benchchem.com [benchchem.com]
- 8. Articles [globalrx.com]
- 9. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Levobunolol - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Levobunolol Hydrochloride? [synapse.patsnap.com]
Stereoisomer-Specific Activity of d-Bunolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist. Like many beta-blockers, it possesses a chiral center, leading to the existence of two stereoisomers: the dextrorotatory (d) and levorotatory (l) enantiomers. It is a well-established principle in pharmacology that stereochemistry can significantly influence a drug's pharmacodynamic and pharmacokinetic properties. This technical guide provides an in-depth analysis of the stereoisomer-specific activity of d-Bunolol Hydrochloride, with a focus on its interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors. The l-enantiomer, known as levobunolol, is the pharmacologically active component used clinically, particularly in the management of glaucoma.[1] This document will detail the quantitative differences in receptor affinity and provide comprehensive experimental protocols for assessing these properties.
Data Presentation: Stereoisomer Activity at Beta-Adrenergic Receptors
The pharmacological activity of bunolol resides almost exclusively in its l-isomer, levobunolol. The d-isomer, d-bunolol, is significantly less active. Quantitative data from radioligand binding assays consistently demonstrates the high potency and non-selectivity of levobunolol for both β1 and β2 adrenergic receptors. In contrast, d-bunolol exhibits a marked preference for the β2-adrenoceptor, with a significantly lower binding affinity compared to levobunolol. High-affinity binding of d-bunolol is reported to be approximately 50 times weaker than that of levobunolol.
| Stereoisomer | Receptor Subtype | Preparation Source | Binding Parameter | Value (nM) | pKi |
| l-Bunolol | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 | - |
| (Levobunolol) | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | - |
| Beta-1 | Not Specified | Ki | 0.39 | 9.41 | |
| Beta-2 | Not Specified | Ki | 0.36 | 9.44 | |
| Beta-1 | Recombinant Human | - | - | 8.40 | |
| Beta-2 | Recombinant Human | - | - | 9.26 | |
| d-Bunolol | Beta-1 & Beta-2 | - | - | - | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.[1]
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of d- and l-bunolol for β1- and β2-adrenergic receptors.[1]
a. Membrane Preparation:
-
Tissue/Cell Source: Utilize tissues endogenously expressing the target receptors (e.g., guinea pig heart for β1, guinea pig lung for β2) or cell lines recombinantly expressing human β1 and β2 receptors.[1]
-
Homogenization: Homogenize the tissue or cells in an ice-cold lysis buffer.
-
Centrifugation: Perform a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
Washing and Resuspension: Wash the membrane pellet with fresh assay buffer and resuspend it.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Storage: Store the membrane aliquots at -80°C until use.[2]
b. Assay Procedure:
-
Materials:
-
Radioligand: A high-affinity, non-selective beta-adrenergic antagonist radioligand such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).[1]
-
Competing Ligands: this compound and l-Bunolol Hydrochloride (Levobunolol) at various concentrations.
-
Membrane Preparation: Containing either β1 or β2 adrenergic receptors.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold incubation buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol).[3]
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter or gamma counter.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.[3]
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of d-bunolol or l-bunolol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.[1]
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competing ligand (d- or l-bunolol) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This protocol outlines a functional assay to measure the antagonist effect of d- and l-bunolol on agonist-induced cyclic AMP (cAMP) production.
a. Cell Culture and Preparation:
-
Culture cells expressing β1- or β2-adrenergic receptors (e.g., CHO-K1 cells) in appropriate media.
-
Seed the cells into 96-well plates and grow to confluence.
-
On the day of the experiment, aspirate the growth medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in serum-free medium for a short period to prevent cAMP degradation.
b. Assay Procedure:
-
Materials:
-
Cultured cells expressing β1 or β2 receptors.
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
This compound and l-Bunolol Hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Assay Setup (in triplicate):
-
Basal: Cells with assay buffer only.
-
Agonist Control: Cells with a fixed concentration of isoproterenol (e.g., EC80).
-
Antagonist Treatment: Pre-incubate cells with varying concentrations of d-bunolol or l-bunolol for a defined period (e.g., 30 minutes). Then, add the fixed concentration of isoproterenol and incubate for a further period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
c. Data Analysis:
-
Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of agonist response against the logarithm of the antagonist (d- or l-bunolol) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.
-
The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Visualizations
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Workflow for a radioligand displacement assay.
Caption: Relationship of bunolol stereoisomers to receptor activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to d-Bunolol Hydrochloride: Chemical Structure and Properties
Introduction
This compound is the dextrorotatory enantiomer of Bunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. While its levorotatory counterpart, Levobunolol, is the pharmacologically active agent used in the treatment of glaucoma to reduce intraocular pressure, understanding the properties of the d-enantiomer is crucial for a comprehensive stereochemical and pharmacological profile of the drug. This technical guide provides a detailed overview of the chemical structure, properties, and relevant experimental methodologies for this compound.
Chemical Structure and Identifiers
d-Bunolol is the (R)-enantiomer of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one. The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Chemical Structure of d-Bunolol
Caption: Chemical structure of d-Bunolol.
| Identifier | Value |
| IUPAC Name | 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one hydrochloride[1] |
| CAS Number | 47141-41-3 (d-Bunolol free base)[1] |
| PubChem CID | 5460339 (d-Bunolol)[1], 6420066 (this compound)[2] |
| Molecular Formula | C17H25NO3 (d-Bunolol)[1], C17H26ClNO3 (this compound)[2] |
| Molecular Weight | 291.39 g/mol (d-Bunolol)[1], 327.85 g/mol (this compound) |
Physical and Chemical Properties
Quantitative data for this compound is not as widely published as for its levo-enantiomer. The following table includes data for Levobunolol Hydrochloride for comparison, which is expected to have very similar physical properties to this compound, with the exception of optical rotation.
| Property | Value (Levobunolol HCl, unless specified) |
| Melting Point | 209-211 °C[2][3] |
| Solubility | Soluble in water and methanol; slightly soluble in ethanol[2] |
| Appearance | White crystalline solid |
| Optical Rotation | d-Bunolol: Positive rotation; Levobunolol: Negative rotation |
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Bunolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2][4] The primary therapeutic effect of Levobunolol in glaucoma treatment is the reduction of aqueous humor production, which lowers intraocular pressure.[2] This is achieved by blocking β2 receptors in the ciliary body of the eye.[2] The d-enantiomer is considered to have significantly less pharmacological activity.[2]
The general signaling pathway for beta-adrenergic receptor antagonism is as follows:
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of d-Bunolol.
Pharmacological Activity: d- vs. l-Enantiomers
The pharmacological activity of Bunolol resides almost entirely in the l-enantiomer (Levobunolol). Studies have shown that Levobunolol is over 60 times more potent than d-Bunolol in its beta-blocking activity.[2] This stereoselectivity is a common feature of drugs that interact with chiral biological receptors.
Experimental Protocols
The following are representative methodologies for the synthesis and analysis of bunolol enantiomers.
Synthesis of this compound
The synthesis of this compound can be achieved through chiral resolution of racemic bunolol or by asymmetric synthesis. A common method for preparing Levobunolol Hydrochloride, which can be adapted for the d-enantiomer, involves the reaction of 5-hydroxy-1-tetralone with S-1-tert-butyl-epoxy methylamine, followed by acidification. For d-Bunolol, the corresponding R-epoxy amine would be used.
Reaction Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol Outline:
-
Reaction Setup: Dissolve 5-hydroxy-1-tetralone and (R)-1-tert-butyl-epoxy methylamine in a suitable solvent (e.g., toluene).
-
Substitution Reaction: Heat the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Acidification: Dissolve the purified intermediate in ethanol and add a solution of hydrogen chloride in ethanol to precipitate the hydrochloride salt.
-
Final Product: Collect the this compound precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
A chiral HPLC method is essential to separate and quantify the d- and l-enantiomers of bunolol.
| HPLC Parameters | |
| Instrument | Standard HPLC system with a UV detector |
| Column | Chiral stationary phase column (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | Typically around 220 nm |
Determination of Melting Point
-
Sample Preparation: Finely powder the this compound sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Withdraw a known volume of the clear supernatant, dilute as necessary, and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While its pharmacological activity is significantly lower than its levo-enantiomer, a thorough characterization of both enantiomers is essential for drug development and regulatory purposes. The provided experimental protocols offer a starting point for researchers and scientists working with this compound. Further research to fully elucidate the specific physical and chemical properties of this compound is encouraged.
References
Technical Guide: Solubility of d-Bunolol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility of d-Bunolol Hydrochloride in various organic solvents. This compound is a non-selective beta-adrenergic receptor antagonist. Understanding its solubility is critical for the development of new formulations, analytical methods, and for predicting its behavior in biological systems. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates the relevant pharmacological signaling pathway.
Disclaimer: Publicly available solubility data for this compound is limited. The data presented in this guide is primarily for Levobunolol Hydrochloride, the levo-isomer of Bunolol. As enantiomers, this compound and Levobunolol Hydrochloride are expected to have identical solubility in achiral solvents. This information is provided as a close proxy, and it is recommended to determine the solubility of this compound experimentally for specific applications.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative and qualitative solubility data for Bunolol Hydrochloride (as the levo-isomer, Levobunolol Hydrochloride) in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Water | 25 | > 300 | |
| Water | Not Specified | 50 (requires sonication) | [1] |
| Ethanol (Absolute) | 25 | 24 | |
| Methanol | Not Specified | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 62.5 | [1] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
2.1. Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.
2.2. Materials and Apparatus
-
This compound (or Levobunolol Hydrochloride) powder
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
2.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow and Signaling Pathway
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow of the shake-flask solubility determination method.
3.2. Signaling Pathway Inhibition by this compound
This compound is a non-selective beta-adrenergic antagonist. It exerts its pharmacological effect by blocking the binding of catecholamines (e.g., epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This inhibition prevents the activation of downstream signaling cascades.
References
A Deep Dive into the Stereoselective Activity of Bunolol Hydrochloride Isomers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bunolol hydrochloride, a non-selective beta-adrenergic receptor antagonist, exists as a chiral molecule with two stereoisomers: the dextrorotatory (d) and levorotatory (l) forms. In the realm of pharmacology, it is well-established that the biological activity of chiral drugs can reside predominantly in one enantiomer. This technical guide provides a comprehensive analysis of the differential activity of d-Bunolol Hydrochloride and l-Bunolol Hydrochloride, focusing on their interaction with beta-adrenergic receptors.
Core Findings: Stereoselectivity in Beta-Adrenergic Blockade
The primary pharmacological action of bunolol hydrochloride is the competitive antagonism of beta-adrenergic receptors. Extensive research has demonstrated a high degree of stereoselectivity in this interaction, with the l-isomer, known as levobunolol, being significantly more potent than the d-isomer.[1][2][3] In fact, levobunolol is reported to be over 60 times more potent than its dextro counterpart in its beta-blocking activity.[4] This pronounced difference underscores the critical importance of stereochemistry in drug design and development.
The clinical application of bunolol hydrochloride reflects this disparity in activity. It is the enantiomerically pure form, levobunolol, that is used in therapeutic settings, particularly for the management of glaucoma and ocular hypertension.[1][5]
Quantitative Analysis of Receptor Binding Affinity
To quantify the differential activity of the bunolol isomers, in vitro radioligand binding assays are employed. These assays measure the affinity of a compound for a specific receptor by determining its ability to displace a radioactively labeled ligand that is known to bind to the receptor. The resulting data is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity and potency, respectively.
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |
| Levobunolol | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |
| Levobunolol | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |
| Levobunolol | Beta-1 | Not Specified | Ki | 0.39 nM |
| Levobunolol | Beta-2 | Not Specified | Ki | 0.36 nM |
| Levobunolol | Beta-1 | Recombinant Human | pKi | 8.40 |
| Levobunolol | Beta-2 | Recombinant Human | pKi | 9.26 |
Note: pKi is the negative logarithm of the Ki value.
The data consistently demonstrates that levobunolol is a potent, non-selective beta-blocker, exhibiting high affinity for both β1 and β2 receptor subtypes.[6]
Experimental Protocols
The determination of binding affinities for beta-adrenergic receptor antagonists like the bunolol isomers is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that forms the basis of these experiments.
Radioligand Displacement Assay Protocol
This assay quantifies the binding affinity (Ki) of an unlabeled test compound (e.g., d-Bunolol or l-Bunolol) by measuring its ability to compete with a known radiolabeled ligand for binding to beta-adrenergic receptors.
1. Preparation of Materials:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target beta-adrenergic receptors (β1 or β2).
-
Radioligand: A suitable radiolabeled antagonist with high affinity for β-receptors is selected (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Competitor Ligands: A series of dilutions of unlabeled this compound and l-Bunolol Hydrochloride are prepared.
-
Incubation Buffer: A buffer solution is used to maintain a stable pH and ionic environment for the binding reaction.
2. Incubation:
-
The prepared cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (d- or l-Bunolol).
-
The incubation is carried out at a controlled temperature for a sufficient duration to allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through rapid vacuum filtration using glass fiber filters. The filters trap the cell membranes with the bound radioligand while the unbound ligand passes through.
4. Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter (for tritium-labeled ligands) or a gamma counter (for iodine-labeled ligands).
5. Data Analysis:
-
The raw data is analyzed to calculate the specific binding at each concentration of the competitor ligand.
-
A competition curve is generated by plotting the specific binding as a function of the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Mechanism of Action
In the context of glaucoma, the therapeutic effect of levobunolol is primarily mediated through its blockade of β2-adrenergic receptors located in the ciliary body of the eye.[6] The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, is believed to increase the production of aqueous humor, the fluid that maintains intraocular pressure.
Levobunolol, as a competitive antagonist, binds to these β2-adrenergic receptors but does not activate them. By occupying the receptor binding sites, it prevents the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade that leads to aqueous humor production. The net result is a decrease in intraocular pressure.
Conclusion
The pharmacological activity of bunolol hydrochloride is overwhelmingly attributed to its levorotatory isomer, l-bunolol (levobunolol). This stereoselectivity is a consequence of the specific three-dimensional arrangement of atoms in the l-isomer, which allows for a much higher binding affinity to beta-adrenergic receptors compared to the d-isomer. For researchers and professionals in drug development, the case of bunolol hydrochloride serves as a potent reminder of the critical role that stereochemistry plays in determining the efficacy and safety of pharmaceutical agents. The development of single-enantiomer drugs, such as levobunolol, represents a key strategy in optimizing therapeutic outcomes and minimizing potential off-target effects.
References
An In-depth Technical Guide to the Discovery and Synthesis of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of d-Bunolol Hydrochloride. While its enantiomer, l-Bunolol (Levobunolol), is the pharmacologically potent agent used in clinical practice, understanding the properties and synthesis of the d-isomer is crucial for a complete stereochemical and pharmacological profile of bunolol. This document details the synthesis of racemic bunolol and the subsequent resolution to isolate the d-enantiomer, supported by experimental protocols, quantitative data, and pathway visualizations.
Discovery and Background
The development of bunolol emerged from the broader scientific endeavor to create effective beta-adrenergic receptor antagonists for cardiovascular diseases. Following the groundbreaking discovery of propranolol, research focused on developing new beta-blockers with varied pharmacological profiles. Bunolol was identified as a potent non-selective beta-blocker. Subsequent research revealed a significant difference in the pharmacological activity of its enantiomers, with the l-isomer (Levobunolol) being over 60 times more active than the d-isomer. This finding led to the commercial development of Levobunolol for the treatment of glaucoma and ocular hypertension, while d-Bunolol has primarily been of interest for academic and comparative studies.
Synthesis of this compound
The preparation of this compound is typically achieved through the synthesis of the racemic mixture, followed by chiral resolution to isolate the d-enantiomer. A direct enantioselective synthesis for d-Bunolol is not commonly reported, likely due to its lower pharmacological relevance compared to Levobunolol.
The synthesis of racemic bunolol is a two-step process starting from 1,5-dihydroxynaphthalene.
Experimental Protocol: Synthesis of 5-hydroxy-1-tetralone
This initial step involves the reduction of 1,5-dihydroxynaphthalene.
-
Methodology: In a suitable reaction vessel, combine 1,5-dihydroxynaphthalene, a metal catalyst (e.g., Palladium on carbon or Raney nickel), a reducing agent (e.g., potassium formate, sodium formate, or hydrazine hydrate), and an alcohol-water solvent.[1] The mixture is heated under normal atmospheric pressure to the reaction temperature and stirred for 3-9 hours.[1] Upon completion, sodium hydroxide is added, and the mixture is stirred. The hot mixture is then filtered under suction. The pH of the filtrate is adjusted to 2-3 with industrial hydrochloric acid to precipitate the product. The precipitate is filtered and recrystallized from a suitable solvent (e.g., methanol and water) to yield pure 5-hydroxy-1-tetralone.[1]
Experimental Protocol: Synthesis of Racemic Bunolol Hydrochloride
This second step involves a substitution reaction and the final salt formation.
-
Methodology: Mix the 5-hydroxy-1-tetralone obtained from the previous step with an alkaline agent (e.g., sodium hydroxide) and epichlorohydrin in a suitable solvent (e.g., methanol). The mixture is heated and stirred to conduct the substitution reaction, forming the racemic epoxide intermediate. After the reaction, the solvent is evaporated. The residue is then reacted with tert-butylamine to open the epoxide ring. The resulting racemic bunolol free base is extracted and purified. Finally, a solution of hydrogen chloride in ethanol is added to the purified free base to precipitate racemic bunolol hydrochloride. The precipitate is then filtered, recrystallized with ethanol, and dried under vacuum.[1]
The isolation of d-Bunolol is achieved by separating the enantiomers of the racemic mixture using chiral chromatography.
Experimental Protocol: Chiral HPLC Separation of Bunolol Enantiomers
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column is used. A common choice for the separation of beta-blocker enantiomers is a polysaccharide-based chiral column.
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition could be n-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v).
-
Sample Preparation: Prepare a solution of racemic bunolol hydrochloride in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Temperature: Ambient
-
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and monitor the chromatogram. The two enantiomers will elute at different retention times. Collect the fraction corresponding to the d-enantiomer. The order of elution should be confirmed with a standard of the l-enantiomer (Levobunolol) if available. The collected fraction is then evaporated to dryness to yield d-Bunolol, which can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.
Quantitative Data
Specific experimental data for this compound is not widely available in the literature. The following tables provide data for racemic Bunolol Hydrochloride and Levobunolol Hydrochloride for reference.
Table 1: Physicochemical Properties
| Property | Racemic Bunolol Hydrochloride | Levobunolol Hydrochloride |
| Molecular Formula | C₁₇H₂₆ClNO₃ | C₁₇H₂₆ClNO₃ |
| Molecular Weight | 327.85 g/mol | 327.85 g/mol |
| Melting Point | Not widely reported | 209-211 °C |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol | Soluble in water and methanol, slightly soluble in ethanol |
Table 2: Spectroscopic Data (Characteristic Peaks for Bunolol Structure)
| Spectroscopy | Characteristic Peaks (for the bunolol structure) |
| ¹H NMR | Signals corresponding to aromatic protons, the tert-butyl group, and the propanolamine chain protons. |
| IR (cm⁻¹) | Peaks for O-H stretching (hydroxyl group), N-H stretching (secondary amine), C=O stretching (ketone), and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the bunolol free base, along with characteristic fragmentation patterns. |
Note: The specific rotation for d-Bunolol would be equal in magnitude but opposite in sign to that of l-Bunolol.
Mandatory Visualizations
Caption: Synthesis and resolution workflow for this compound.
Caption: d-Bunolol's mechanism of action via beta-adrenergic receptor blockade.
Mechanism of Action
d-Bunolol, like its enantiomer, is a non-selective beta-adrenergic receptor antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, thereby inhibiting the binding of catecholamines such as epinephrine and norepinephrine. In the context of its use in ophthalmology (though less potent than the l-isomer), the blockade of beta-2 receptors in the ciliary body of the eye leads to a reduction in the production of aqueous humor. This decrease in aqueous humor results in a lowering of intraocular pressure.
References
d-Bunolol Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the receptor binding affinity of d-Bunolol Hydrochloride, the dextrorotatory enantiomer of Bunolol. While its levorotatory counterpart, Levobunolol, is a well-characterized non-selective beta-adrenergic antagonist, d-Bunolol exhibits a distinct binding profile. This document synthesizes available data on its receptor interactions, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Receptor Binding Data
Quantitative data for this compound is limited in publicly available literature. However, studies comparing it to its more potent enantiomer, Levobunolol, provide valuable insights into its binding characteristics. The following tables summarize the available quantitative and qualitative binding data for both d-Bunolol and Levobunolol to provide a comprehensive context for its receptor affinity.
Table 1: Binding Affinity of d-Bunolol at Adrenergic Receptors
| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Parameter | Value | Notes |
| d-Bunolol | Beta-2 Adrenergic | Rat Lung Homogenates | Affinity (relative) | ~50-fold weaker than Levobunolol | High-affinity binding component, suggestive of β2 preference.[1] |
| d-Bunolol | Beta-Adrenergic | Rat & Rabbit Lung | Binding Profile | Biphasic Displacement | Indicates preference for a subpopulation of receptors, likely β2.[1] |
Table 2: Comparative Binding Affinity of Levobunolol (l-Bunolol)
| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Parameter | Value (nM) | Reference |
| Levobunolol | Beta-Adrenergic | Rat Lung Homogenates | K(D) | 0.8 (at 20°C) | [1] |
| Levobunolol | Beta-Adrenergic | Rat Lung Homogenates | K(D) | 2.1 (at 37°C) | [1] |
Experimental Protocols
The characterization of this compound's receptor binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol representative of the methodology used in such studies.
Radioligand Displacement Assay Protocol
This assay determines the binding affinity (Ki) of an unlabeled ligand (the "competitor," e.g., d-Bunolol) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Preparation of Materials:
-
Membrane Preparation:
-
Tissues (e.g., rat or rabbit lung, known to express high levels of beta-adrenergic receptors) or cultured cells stably expressing the target receptor subtype (e.g., CHO-K1 cells expressing human β1 or β2 receptors) are homogenized in a cold buffer.[2]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[2]
-
Protein concentration of the membrane preparation is determined using a standard protein assay.[2]
-
-
Radioligand: A suitable radiolabeled antagonist with high affinity for beta-adrenergic receptors is selected. Common choices include ³H-Dihydroalprenolol (³H-DHA) or ³H-CGP 12177.[1][3]
-
Competitor Ligand: A series of dilutions of unlabeled this compound are prepared in the assay buffer.
2. Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of d-Bunolol.
-
Control wells are included for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled, potent beta-blocker (e.g., propranolol) to saturate all specific receptor sites.
-
-
The mixture is incubated at a controlled temperature (e.g., 20°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.[1]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapidly separating the membranes (with the bound radioligand) from the buffer containing the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters.[4]
4. Quantification:
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on each filter is measured using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of d-Bunolol.
-
A competition curve is generated by plotting the specific binding as a function of the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value , which is the concentration of d-Bunolol that inhibits 50% of the specific radioligand binding.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant (Kd) of the radioligand.
Signaling Pathways
This compound, as a beta-adrenergic receptor antagonist, is expected to modulate the canonical beta-adrenergic signaling pathway. By binding to the receptor, it prevents the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
The primary signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
In this pathway, the binding of an agonist to the beta-adrenergic receptor triggers a conformational change that activates the associated Gs protein. The alpha subunit of the Gs protein then activates adenylyl cyclase, which converts ATP to cAMP. cAMP acts as a second messenger, activating PKA, which in turn phosphorylates various downstream proteins to elicit a cellular response. d-Bunolol, by competitively binding to the receptor, prevents this cascade from being initiated by agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on d-Bunolol Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Bunolol hydrochloride, the dextrorotatory enantiomer of bunolol, is a beta-adrenergic receptor antagonist. Unlike its more potent levorotatory counterpart, levobunolol, which is a non-selective beta-blocker, early-stage research indicates that d-bunolol exhibits a degree of selectivity for the β2-adrenergic receptor subtype. This whitepaper provides an in-depth technical guide to the foundational preclinical research on this compound. It consolidates available quantitative data on its receptor binding affinity, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Bunolol hydrochloride is a non-selective beta-adrenergic antagonist that has been primarily developed for ophthalmic use to reduce intraocular pressure in conditions such as glaucoma. The clinically utilized and more pharmacologically active form is the levo-isomer, levobunolol, which has been shown to be significantly more potent than the dextro-isomer, d-bunolol.[1] Despite its lower potency, the stereoisomer d-bunolol has been a subject of scientific interest to understand the stereoselectivity of beta-adrenergic receptors. Early preclinical investigations have focused on characterizing its binding profile to delineate its specific interactions with β1- and β2-adrenergic receptor subtypes.
Mechanism of Action
This compound functions as a competitive antagonist at beta-adrenergic receptors. By binding to these receptors, it blocks the action of endogenous catecholamines like epinephrine and norepinephrine. This antagonism prevents the activation of downstream signaling cascades, primarily the adenylyl cyclase pathway.
Signaling Pathways
The beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
β1-Adrenergic Receptor Signaling: Predominantly found in the heart, kidneys, and fat cells, the activation of β1-receptors leads to increased heart rate, contractility, and renin release.[2] this compound is expected to antagonize these effects, although with lower affinity compared to its l-enantiomer.
-
β2-Adrenergic Receptor Signaling: Primarily located in the smooth muscle of the bronchi, blood vessels, and the ciliary body of the eye, activation of β2-receptors leads to smooth muscle relaxation (bronchodilation and vasodilation) and a decrease in aqueous humor production. Early research suggests that d-bunolol has a preferential binding affinity for β2-receptors.
Below are diagrams illustrating the canonical signaling pathways for β1 and β2-adrenergic receptors, which are antagonized by this compound.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of d-Bunolol Hydrochloride (the racemic mixture containing the active levobunolol enantiomer) in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established principles of reversed-phase chromatography.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development. This application note describes a robust HPLC method for the assay of this compound, adapted from official pharmacopeial methods and other validated procedures.[2][3]
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic mixture.[1][4] The use of an ion-pairing agent, such as sodium 1-heptanesulfonate, is common in official methods to improve peak shape and retention.[2][3] Detection is performed at a wavelength where this compound exhibits significant absorbance.[2][3]
Experimental Protocols
-
This compound Reference Standard (USP grade recommended)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Glacial Acetic Acid (Analytical grade)[2]
-
Potassium dihydrogen phosphate (Analytical grade)[1]
-
Orthophosphoric acid (Analytical grade)[1]
-
Ultrapure water
-
0.45 µm or finer membrane filters for mobile phase and sample filtration[2]
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
C18 analytical column (e.g., 30 cm x 4 mm, L1 packing).[2][3]
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
Mobile Phase (Example based on USP monograph): [2][3]
-
Accurately weigh and dissolve 990 mg of sodium 1-heptanesulfonate in 890 mL of water.
-
Add 10 mL of glacial acetic acid.
-
Add 1100 mL of methanol and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm or finer porosity filter and degas prior to use.
Standard Preparation (Example concentration): [2]
-
Accurately weigh about 100 mg of USP Levobunolol Hydrochloride RS.
-
Transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase. This yields a concentration of about 1.0 mg/mL.
Assay Preparation (from bulk drug): [2]
-
Accurately weigh about 100 mg of this compound.
-
Transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase and mix well.
The following table summarizes the chromatographic parameters for the assay of this compound, based on the USP monograph for Levobunolol Hydrochloride.
| Parameter | Value |
| Column | L1 packing (C18), 30 cm x 4.0 mm[2][3] |
| Mobile Phase | Methanol, Water, Glacial Acetic Acid, and Sodium 1-heptanesulfonate mixture[2][3] |
| Flow Rate | 1.5 mL/min[2][3] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or controlled at 25 °C[1] |
| Detection Wavelength | 254 nm[2][3] |
Data Presentation
Before sample analysis, the chromatographic system must meet the following criteria as specified in the USP monograph.[2]
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | Not less than 1000 |
| Tailing Factor (T) | Not more than 2.5 |
| Capacity Factor (k') | Between 1.0 and 1.4 |
| Relative Standard Deviation (RSD) | Not more than 0.5% for replicate injections |
The quantity of this compound (C₁₇H₂₅NO₃·HCl) in the portion of the sample taken is calculated using the following formula:[2]
Quantity (mg) = 100 * C * (rU / rS)
Where:
-
C is the concentration, in mg per mL, of the USP Levobunolol Hydrochloride RS in the Standard preparation.[2]
-
rU is the peak area response from the Assay preparation.[2]
-
rS is the peak area response from the Standard preparation.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Application Note: Chiral Separation of Bunolol Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of bunolol, a non-selective beta-adrenergic antagonist. The pharmacological activity of many beta-blockers resides predominantly in one enantiomer, making chiral separation a critical step in pharmaceutical development and quality control.[1] This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of beta-blockers.[1][2] The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of bunolol enantiomers.
Introduction
Bunolol is a chiral compound, with the S-(-)-enantiomer being significantly more potent in its beta-blocking activity than the R-(+)-enantiomer. Consequently, the ability to separate and quantify these enantiomers is essential for pharmacological studies and for ensuring the quality and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the direct separation of enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have shown excellent enantioselectivity for a wide range of chiral compounds, including beta-blockers.[2][4] This application note outlines a reliable HPLC method for the baseline separation of bunolol enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate). These have demonstrated broad applicability for beta-blocker separation.[2][5]
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Bunolol racemic standard
-
(S)-(-)-Bunolol and (R)-(+)-Bunolol standards (if available for peak identification)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the desired ratio. A common starting composition for the separation of beta-blockers on a polysaccharide-based CSP is n-hexane/ethanol/DEA (e.g., 80:20:0.1, v/v/v).[3]
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.[6]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic bunolol at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like methanol.
-
From the stock solution, prepare a working standard solution at a concentration of 50-100 µg/mL by diluting with the mobile phase.
-
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the chiral separation of bunolol enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed) |
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC separation of bunolol enantiomers.
Data Presentation
The following tables provide expected chromatographic parameters for the separation of beta-blocker enantiomers on polysaccharide-based chiral stationary phases. These values can be used as a benchmark for the method development for bunolol.
Table 1: Chromatographic Parameters for the Separation of Propranolol Enantiomers on a Chiralpak IA column. [3]
| Mobile Phase Composition (n-heptane/ethanol/diethylamine, v/v/v) | Retention Time (t1, min) | Retention Time (t2, min) | Resolution (Rs) |
| 80/20/0.1 | 4.708 | 5.264 | 1.75 |
Table 2: Chromatographic Parameters for the Separation of Atenolol and Propranolol Enantiomers on a Chirex 3022 column. [7]
| Analyte | Mobile Phase Composition | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) |
| Atenolol | Hexane/Dichloromethane/Methanol/TFA (60:35:5:0.25) | 29.06 | 32.71 |
| Propranolol | Hexane/Dichloromethane/Ethanol/TFA (55:40:5:0.25) | 12.4 | 14.3 |
Discussion
The choice of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is based on its proven success in separating a wide variety of beta-blockers.[5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[3] The use of a normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (ethanol), and a basic additive (diethylamine) is crucial for achieving good enantioselectivity. The basic additive, DEA, helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.
Method optimization may be necessary to achieve baseline separation for bunolol. Key parameters to adjust include:
-
Mobile Phase Composition: The ratio of ethanol to n-hexane can be varied to adjust retention times and resolution. Increasing the ethanol content will generally decrease retention times.
-
Basic Additive: The concentration of DEA can be optimized to improve peak symmetry.
-
Column Temperature: Adjusting the column temperature can influence enantioselectivity.[5]
Conclusion
This application note provides a detailed protocol for the chiral separation of bunolol enantiomers by HPLC using a polysaccharide-based chiral stationary phase. The described method is a reliable starting point for method development and validation. By following the outlined experimental procedures and optimizing the chromatographic conditions, researchers can achieve accurate and reproducible quantification of bunolol enantiomers, which is essential for pharmaceutical research, development, and quality control.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
Application Notes and Protocols for the Quantification of d-Bunolol Hydrochloride in Biological Samples
Introduction
d-Bunolol Hydrochloride, the dextrorotatory isomer of Bunolol, is a non-selective beta-adrenergic receptor antagonist.[1] While the commercially available and more pharmacologically active form is the levo-isomer, Levobunolol, the quantification of specific isomers can be critical in pharmacokinetic and metabolic studies.[1] Levobunolol is approximately 60 times more potent than d-Bunolol.[1] This document provides detailed protocols for the quantification of Bunolol isomers in biological matrices, such as plasma and urine, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[2] These notes are intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of the active isomer, Levobunolol, is essential for designing analytical methods, as it informs expected concentration ranges and sampling times. After topical administration as eye drops, Levobunolol quickly penetrates the cornea.[1] It is metabolized to the equally active dihydrolevobunolol.[1][3] The drug has an elimination half-life of approximately six hours and is primarily excreted through the kidneys.[1]
| Parameter | Species | Matrix | Value | Reference |
| Onset of Action | Human | Ocular | ≤ 1 hour | [1] |
| Peak Effect | Human | Ocular | 2 - 6 hours | [1][4] |
| Elimination Half-Life (t½) | Human | Plasma | ~6 hours | [1] |
| Metabolite | Human | Tissues | Dihydrolevobunolol (equally active) | [1] |
| Primary Excretion Route | Human | - | Renal | [1] |
Section 1: Analytical Methodology
The recommended method for the sensitive and selective quantification of d-Bunolol and its isomers in biological samples is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][5]
LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for the analysis of beta-blockers like Bunolol. Method optimization is crucial for achieving desired performance.
| Parameter | Recommended Condition |
| Chromatography System | UPLC/HPLC System |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation from metabolites and matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Specific to d-Bunolol and internal standard (IS) |
| Internal Standard (IS) | A stable isotope-labeled Bunolol or a structurally similar beta-blocker (e.g., Propranolol, Metoprolol)[6] |
Signaling Pathway
d-Bunolol acts as a competitive antagonist at beta-adrenergic receptors, interfering with the signaling cascade initiated by endogenous catecholamines like epinephrine. This blockade prevents the activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling.
Caption: Beta-adrenergic receptor antagonism by d-Bunolol.
Section 2: Experimental Protocols
Detailed protocols for sample preparation are critical for achieving accurate and reproducible results. The choice of method depends on the biological matrix and the required level of cleanliness and sensitivity.
Overall Bioanalytical Workflow
The quantification process follows a structured workflow from sample receipt to final data reporting.
Caption: General workflow for quantifying d-Bunolol.
Sample Preparation Protocols
2.2.1. Protein Precipitation (PP) for Plasma/Serum
This is a rapid method suitable for initial screening but may result in significant matrix effects.[7]
-
Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
2.2.2. Liquid-Liquid Extraction (LLE) for Plasma or Urine
LLE provides a cleaner extract compared to PP and is effective for basic compounds like Bunolol.[7][8]
-
Pipette 500 µL of the biological sample (plasma or urine) into a screw-cap glass tube.
-
Add 20 µL of the IS working solution.
-
Add 200 µL of a basic buffer (e.g., 0.5 M Ammonium Hydroxide) to adjust the pH to >9.[7]
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).[7]
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
2.2.3. Solid-Phase Extraction (SPE) for Plasma or Urine
SPE is a highly effective technique for producing clean extracts and can be automated for high-throughput analysis.[9][10] A polymeric reversed-phase sorbent is recommended.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Dilute 500 µL of the sample (pre-treated with IS) with 500 µL of 4% phosphoric acid in water. Load the mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of a mixture like 90:10 Acetonitrile:Methanol.[10]
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Data Presentation
Quantitative results should be summarized for clarity. The following table provides an example of how to present sample preparation efficiency data.
| Matrix | Analyte | Extraction Method | Mean Recovery (%) | RSD (%) |
| Human Plasma | d-Bunolol | LLE (Ethyl Acetate) | 89.5 | 4.2 |
| Human Plasma | d-Bunolol | SPE (Polymeric RP) | 94.2 | 3.1 |
| Human Urine | d-Bunolol | LLE (Ethyl Acetate) | 85.1 | 5.5 |
| Human Urine | d-Bunolol | SPE (Polymeric RP) | 91.8 | 3.9 |
Note: The data presented in this table is illustrative and should be determined experimentally during method validation.
Disclaimer: These protocols provide a general framework. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability before being used for the analysis of study samples.
References
- 1. Levobunolol - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. reference.medscape.com [reference.medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vivo Studies of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Bunolol Hydrochloride is the dextrorotatory enantiomer of Bunolol, a non-selective beta-adrenergic receptor antagonist. It is important to note that the levorotatory enantiomer, levobunolol, is the pharmacologically active isomer and is clinically used for the management of glaucoma and ocular hypertension.[1] Levobunolol possesses over 60 times the pharmacological activity of d-bunolol.[1] Therefore, in vivo studies of this compound are primarily of academic interest, likely for comparative purposes to elucidate the stereospecificity of beta-adrenergic receptor blockade or as a control agent in studies involving levobunolol.
These application notes provide a representative experimental protocol for an in vivo study of this compound, adapted from established methodologies for levobunolol in a rabbit model of ocular hypertension. The provided protocols and data should be interpreted with the understanding that d-bunolol is expected to have significantly lower potency than levobunolol.
Mechanism of Action: Beta-Adrenergic Blockade
Bunolol, as a non-selective beta-adrenergic antagonist, blocks both beta-1 and beta-2 adrenergic receptors.[1] In the eye, the blockade of beta-2 receptors in the ciliary body is the primary mechanism for reducing intraocular pressure (IOP). This blockade inhibits the production of aqueous humor, the fluid that maintains pressure within the eye.[1]
Mechanism of this compound action in the eye.
Experimental Protocols
In Vivo Model for Ocular Hypertension
A common and relevant model for these studies is the alpha-chymotrypsin-induced glaucoma model in rabbits. This protocol outlines a study to assess the effect of this compound on intraocular pressure.
1. Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male
-
Weight: 2-3 kg
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
2. Induction of Ocular Hypertension:
-
Anesthetize the rabbits with an appropriate anesthetic regimen (e.g., intramuscular ketamine and xylazine).
-
Inject 0.1 mL of alpha-chymotrypsin solution (150 U/mL in sterile saline) into the posterior chamber of one eye of each rabbit. The contralateral eye can serve as a normotensive control.
-
Allow 7-10 days for the development of stable ocular hypertension, characterized by a significant and sustained increase in IOP.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Receive 50 µL of sterile saline in the hypertensive eye.
-
Group 2 (this compound): Receive 50 µL of this compound solution (e.g., 0.5% w/v in sterile saline) in the hypertensive eye.
-
Group 3 (Positive Control - Levobunolol Hydrochloride): Receive 50 µL of levobunolol hydrochloride solution (0.5% w/v in sterile saline) in the hypertensive eye.
4. Dosing and Administration:
-
Topical administration to the cul-de-sac of the hypertensive eye.
-
A single dose administration is typical for acute effect studies. For chronic studies, dosing can be repeated (e.g., twice daily) for a specified period.
5. Measurement of Intraocular Pressure (IOP):
-
Measure baseline IOP in both eyes of all rabbits before treatment.
-
Following administration of the test substance, measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use a calibrated applanation tonometer (e.g., Tono-Pen) for IOP measurements. A topical anesthetic (e.g., proparacaine hydrochloride) should be applied to the cornea before each measurement.
6. Systemic Effects Monitoring:
-
Monitor heart rate and blood pressure at the same time points as IOP measurements to assess for potential systemic absorption and beta-blockade effects.
7. Data Analysis:
-
Calculate the mean change in IOP from baseline for each group at each time point.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control and the positive control.
Workflow for evaluating this compound in a rabbit model.
Data Presentation
Table 1: Effect of Levobunolol Hydrochloride (0.5%) on Intraocular Pressure (IOP) in Patients with Ocular Hypertension or Glaucoma
| Time Point | Mean IOP Reduction from Baseline (mmHg) |
| 1 Hour | Detectable Onset of Action |
| 2-6 Hours | Peak Effect |
| 24 Hours | Significant IOP reduction maintained |
Note: Data compiled from clinical studies on levobunolol.[2]
Table 2: Pharmacokinetic Parameters of Levobunolol
| Parameter | Value | Species | Route of Administration |
| Onset of Action | Within 1 hour | Human | Topical (Ophthalmic) |
| Peak Effect | 2-6 hours | Human | Topical (Ophthalmic) |
| Elimination Half-life | ~6 hours | Human | Topical (Ophthalmic) |
| Metabolism | Reduced to dihydrolevobunolol (active metabolite) | Human | Ocular tissues |
| Excretion | Primarily via kidney | Human | Systemic |
Note: Data is for levobunolol and its active metabolite.[1][3]
Conclusion
The provided protocols and data serve as a foundational guide for designing and conducting in vivo studies on this compound. Researchers should be mindful of the significantly lower pharmacological activity of the d-enantiomer compared to the l-enantiomer and design their studies accordingly, particularly in terms of dose selection and expected magnitude of effect. Comparative studies including levobunolol as a positive control are highly recommended to accurately characterize the pharmacological profile of this compound.
References
Application Notes and Protocols for Cell Culture Assays Using d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Bunolol Hydrochloride is the dextrorotatory enantiomer of Bunolol. While its levorotatory counterpart, Levobunolol, is a well-documented non-selective beta-adrenergic receptor antagonist, the cellular effects of d-Bunolol are less characterized.[1] As a beta-adrenergic antagonist, this compound is presumed to interact with β1 and β2 adrenergic receptors, potentially modulating downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway.[2][3]
These application notes provide a comprehensive guide for investigating the in vitro effects of this compound on various cell lines. The included protocols detail methods for assessing cell viability, cytotoxicity, and apoptosis. The provided data tables, derived from studies on similar beta-blockers, serve as a reference for expected outcomes and should be adapted based on experimental results with this compound.
Data Presentation
The following tables summarize representative quantitative data for beta-blockers in different cell culture assays. It is crucial to note that these values are illustrative and the specific effects of this compound should be determined empirically for each cell line of interest.
Table 1: Representative Cell Viability Data for Beta-Blockers (MTT Assay)
| Compound | Cell Line | Incubation Time (h) | IC50 / EC50 (µM) |
| Propranolol | H1299 (NSCLC) | 72 | ~100 |
| Betaxolol | A549 (NSCLC) | 72 | 251.3 ± 14.6 |
| Betaxolol | H1299 (NSCLC) | 72 | 252.2 ± 7.6 |
| Levobunolol | HCE-T (Corneal Epithelial) | 24 | >500 (illustrative) |
| Levobunolol | HCE-T (Corneal Epithelial) | 48 | ~500 (illustrative) |
Data is presented as mean ± standard deviation. NSCLC: Non-Small Cell Lung Cancer. Data for Propranolol and Betaxolol are from published studies.[4] Data for Levobunolol is illustrative based on its known ocular applications.[5]
Table 2: Representative Cytotoxicity Data for Beta-Blockers (LDH Release Assay)
| Compound | Cell Line | Incubation Time (h) | Concentration (µM) | % Cytotoxicity (LDH Release) |
| Levobunolol | HCE-T (Corneal Epithelial) | 24 | 100 | 15 ± 2.1 |
| Levobunolol | HCE-T (Corneal Epithelial) | 24 | 200 | 25 ± 3.5 (illustrative) |
| Levobunolol | HCE-T (Corneal Epithelial) | 24 | 500 | 45 ± 4.2 (illustrative) |
Data is presented as mean ± standard deviation.[5]
Table 3: Representative Apoptosis Induction by Beta-Blockers (Annexin V/PI Staining)
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V Positive) |
| Propranolol | HepG2 (Liver Cancer) | 80 | 48 | Significant increase vs. control |
| Nadolol | A549 (Lung Cancer) | 250 | 48 | Significant increase vs. control |
| ICI-118,551 | A549 (Lung Cancer) | 250 | 48 | Significant increase vs. control |
Qualitative representation of data from published studies.[1][3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[4][6][7]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to detect and quantify apoptosis in cells treated with this compound by staining for externalized phosphatidylserine (Annexin V) and compromised cell membranes (PI).[8][9]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathway
References
- 1. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for d-Bunolol Hydrochloride in Beta-Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of d-Bunolol Hydrochloride in the study of beta-adrenergic receptors. d-Bunolol, the dextrorotatory enantiomer of bunolol, serves as a valuable tool for investigating the stereoselectivity and subtype specificity of beta-adrenergic receptor ligands. While its levorotatory counterpart, levobunolol, is a potent non-selective beta-blocker, d-bunolol exhibits significantly lower pharmacological activity, with a noted preference for the beta-2 adrenergic receptor subtype.[1] This document outlines its mechanism of action, provides key binding affinity data, and details experimental protocols for its characterization.
Mechanism of Action
This compound is a competitive antagonist at beta-adrenergic receptors. Unlike its enantiomer, levobunolol, which blocks beta-1 and beta-2 receptors with high affinity, d-bunolol displays a weaker interaction and a preference for the beta-2 adrenergic receptor.[1] This stereoselectivity is a key feature of beta-adrenergic receptor binding. The primary downstream signaling pathway of beta-adrenergic receptors involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to the production of cyclic AMP (cAMP). As a beta-blocker, d-bunolol is expected to inhibit this agonist-induced signaling cascade, although its potency is considerably lower than that of levobunolol.
Data Presentation
The binding affinity of this compound for beta-adrenergic receptors is significantly lower than that of its levo-isomer, levobunolol. The following tables summarize the available quantitative data.
Table 1: Comparative Binding Affinity of Bunolol Enantiomers
| Compound | Receptor Subtype | Parameter | Value (nM) | Species/Tissue |
| Levobunolol | Beta-Adrenergic (non-selective) | KD | 0.8 (at 20°C) | Rat Lung[1] |
| Levobunolol | Beta-Adrenergic (non-selective) | KD | 2.1 (at 37°C) | Rat Lung[1] |
| d-Bunolol | Beta-2 Adrenergic (high-affinity site) | KD (estimated) | ~40 (at 20°C) | Rat Lung[1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with beta-adrenergic receptors are provided below.
Protocol 1: Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Membrane Preparations: Cell membranes from tissues or cell lines endogenously or recombinantly expressing beta-1 or beta-2 adrenergic receptors (e.g., rat lung for high beta-2 expression).
-
Radioligand: A high-affinity beta-adrenergic antagonist radioligand (e.g., 3H-Dihydroalprenolol (3H-DHA)).
-
This compound: Stock solution and serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters and a filtration apparatus .
-
Scintillation counter and scintillation fluid .
Procedure:
-
Membrane Preparation: Homogenize tissues in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Activity Assay (Functional Assay)
This protocol measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Membrane Preparations: As described in Protocol 1.
-
This compound: Stock solution and serial dilutions.
-
Beta-adrenergic Agonist: e.g., Isoproterenol.
-
ATP (substrate for adenylyl cyclase).
-
cAMP standard .
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and a phosphodiesterase inhibitor (e.g., IBMX), pH 7.4.
-
Reaction Termination Solution: e.g., 0.5 M HCl.
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In reaction tubes, pre-incubate the membrane preparation with varying concentrations of this compound for 15-20 minutes at 30°C.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding the beta-adrenergic agonist (e.g., isoproterenol at its EC50 concentration) and ATP-containing assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP in each experimental sample.
-
Plot the percentage of agonist-stimulated adenylyl cyclase activity against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of adenylyl cyclase activity.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of d-Bunolol HCl.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine d-Bunolol HCl affinity.
Logical Relationship of d-Bunolol as a Beta-Blocker
References
Application Notes and Protocols for Levobunolol Hydrochloride Solution Preparation
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Levobunolol hydrochloride, the levo-isomer of bunolol, is a potent non-selective β-adrenergic receptor antagonist. It is the pharmacologically active isomer, demonstrating significantly greater activity than its dextro-counterpart.[1] In a laboratory setting, it is a valuable tool for in vitro and in vivo studies related to the adrenergic system, particularly in research concerning glaucoma and cardiovascular conditions.[2] Proper preparation of levobunolol hydrochloride solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of levobunolol hydrochloride solutions for research purposes.
Physicochemical Properties
Understanding the physicochemical properties of levobunolol hydrochloride is essential for its effective use in experimental settings.
-
Molecular Formula: C₁₇H₂₆ClNO₃[2]
-
Molecular Weight: 327.85 g/mol [2]
-
Appearance: White to off-white solid[2]
-
Solubility: Soluble in water and methanol, slightly soluble in ethanol.[1]
-
Stability: Sensitive to light.[3] The stability of levobunolol in solution is pH-dependent, with an optimal pH range of 5.0 to 8.0.[4]
Quantitative Data Summary
The following table summarizes the solubility of levobunolol hydrochloride in various solvents.
| Solvent | Concentration | Notes |
| Water | 50 mg/mL (152.51 mM) | Ultrasonic assistance may be required.[2] |
| DMSO | ≥ 62.5 mg/mL (190.64 mM) | Use of hygroscopic DMSO can impact solubility.[2] |
| Methanol | Slightly Soluble | [3] |
| Ethanol | Slightly Soluble | [1] |
Experimental Protocols
Preparation of Stock Solutions
4.1.1. Aqueous Stock Solution (for in vitro use)
This protocol is suitable for preparing a stock solution for use in cell culture and other aqueous-based assays.
Materials:
-
Levobunolol hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of levobunolol hydrochloride powder.
-
Add the appropriate volume of sterile, purified water to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of water to 50 mg of levobunolol hydrochloride).
-
Vortex the solution vigorously to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until it becomes clear.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
4.1.2. DMSO Stock Solution (for in vitro and in vivo use)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted for various applications.
Materials:
-
Levobunolol hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of levobunolol hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 62.5 mg/mL stock solution, add 1 mL of DMSO to 62.5 mg of levobunolol hydrochloride).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in tightly sealed vials.
Preparation of Working Solutions
4.2.1. Dilution of Aqueous Stock Solution
For in vitro experiments, dilute the aqueous stock solution to the final desired concentration using the appropriate cell culture medium or buffer.
4.2.2. Dilution of DMSO Stock Solution for In Vivo Studies
For in vivo studies, the DMSO stock solution can be diluted in various vehicles. It is crucial to ensure that the final concentration of DMSO is well-tolerated by the animal model.
Example Dilution in Corn Oil:
-
Prepare a 20.8 mg/mL stock solution of levobunolol hydrochloride in DMSO.[2]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[2]
-
Mix thoroughly by vortexing. This will yield a 2.08 mg/mL working solution.[2]
Example Dilution in a PEG300/Tween-80/Saline Vehicle:
-
Prepare a 20.8 mg/mL stock solution of levobunolol hydrochloride in DMSO.[2]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[2]
-
Add 50 µL of Tween-80 and mix again.[2]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. This will yield a 2.08 mg/mL working solution.[2]
Storage and Handling
-
Solid Compound: Store levobunolol hydrochloride powder at -20°C, sealed and protected from moisture.[2]
-
Stock Solutions:
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, store at 2-8°C for a short period.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing levobunolol hydrochloride solutions.
Signaling Pathway of β-Adrenergic Receptor Antagonism
Caption: Levobunolol blocks catecholamine-induced signaling.
References
Application Notes and Protocols for d-Bunolol Hydrochloride Powder
Disclaimer: Limited specific data is publicly available for d-Bunolol Hydrochloride. The following application notes and protocols are primarily based on data for its L-enantiomer, Levobunolol Hydrochloride, a closely related and more extensively studied compound. Researchers should exercise caution and verify the applicability of this information to this compound through their own experimental validation.
Introduction
This compound is the dextrorotatory enantiomer of Bunolol, a non-selective beta-adrenergic receptor antagonist. Proper handling and storage of the powdered form of this compound are critical to ensure its stability, purity, and the safety of laboratory personnel. These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals.
Material and Safety Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H26ClNO3 | [1] |
| Molecular Weight | 327.85 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 209-211 °C | [1] |
| Stability | Light sensitive | [3] |
Safety Precautions
This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Body Protection: A laboratory coat should be worn.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound powder.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling the compound.
Storage
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Sealed container, protected from moisture.[2] |
| Room Temperature | Short-term | Shipping for less than 2 weeks is acceptable at room temperature.[1] | |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture.[1][2] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[1][2] |
Light Sensitivity: The compound is light-sensitive and should be stored in a light-resistant container.[3]
Solubility
The solubility of this compound may vary. The following data is for Levobunolol Hydrochloride and should be used as a guideline.
| Solvent | Solubility (mg/mL) | Notes |
| Water | 50 | May require sonication to dissolve.[2] |
| DMSO | ≥ 62.5 | Use of newly opened DMSO is recommended as it can be hygroscopic.[2] |
| Methanol | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
Experimental Protocols
Protocol for Determination of Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, DMSO)
-
Vials with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
Add a pre-weighed excess amount of this compound powder to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Allow the undissolved powder to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol for Stability Assessment
This protocol describes a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Appropriate solvents
-
pH meter
-
Temperature-controlled oven
-
UV light source
-
HPLC with a stability-indicating method
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H2O2).
-
Thermal Stress: Expose the solid powder to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution and the solid powder to UV light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify potential degradation pathways based on the degradation products formed.
-
Visualizations
Signaling Pathway
Caption: Simplified pathway of beta-adrenergic receptor blockade.
Experimental Workflow
Caption: Workflow for safe handling and storage of chemical powder.
Logical Relationships
Caption: Decision tree for appropriate storage of d-Bunolol HCl.
References
Troubleshooting & Optimization
Technical Support Center: d-Bunolol Hydrochloride Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of d-Bunolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure and data from analogous compounds like Levobunolol, this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2] The extent of degradation via each pathway is highly dependent on the specific experimental conditions such as pH, temperature, presence of oxidizing agents, and light exposure.[1][3][4]
Q2: To what extent is this compound susceptible to hydrolytic degradation?
A2: this compound is expected to undergo hydrolysis under both acidic and basic conditions. The ether linkage in the phenoxypropanolamine side chain is a probable site for cleavage, which would separate the side chain from the tetralone ring system.[1] Maintaining a pH between 5.0 and 8.0 is generally recommended to enhance stability in aqueous solutions.[2]
Q3: What are the likely products of oxidative degradation?
A3: The secondary amine and the secondary alcohol in the side chain of this compound are prone to oxidation.[1] Potential byproducts from oxidative stress include the N-oxide derivative, products of N-dealkylation (cleavage of the tert-butyl group), and the formation of a ketone from the oxidation of the secondary alcohol.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is expected to be susceptible to photodegradation.[2] Similar beta-blockers with a naphthalene skeleton, like propranolol, are known to be unstable in light.[5] Therefore, it is crucial to protect this compound solutions and solid materials from light during storage and handling to prevent the formation of photolytic degradants.[2]
Q5: What are the recommended stress conditions for forced degradation studies of this compound?
A5: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][6] The following table summarizes the recommended starting conditions for these studies, which may need to be optimized based on the observed degradation.
| Degradation Pathway | Stress Condition | Reagent/Parameters | Typical Duration |
| Acid Hydrolysis | 60°C | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 60°C | 0.1 M NaOH | 24 hours |
| Neutral Hydrolysis | 60°C | Purified Water | 24 hours |
| Oxidation | Room Temperature | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 80°C (dry heat) | - | 48 hours |
| Photodegradation | UV (254 nm) & Visible Light | ICH Q1B guidelines | Specified duration |
Troubleshooting Guide
Issue 1: Rapid loss of potency observed in an aqueous formulation of this compound.
-
Potential Cause 1: Inappropriate pH. Extreme pH values can accelerate hydrolytic degradation.
-
Troubleshooting Step: Measure the pH of your formulation. If it is outside the recommended stability range of 5.0-8.0, adjust it using appropriate buffers.[2]
-
-
Potential Cause 2: Exposure to Light. Photodegradation can lead to a significant loss of active pharmaceutical ingredient (API).
-
Troubleshooting Step: Ensure that the formulation is prepared, stored, and handled in light-protected conditions, for instance, by using amber-colored glassware or by working in a dark environment.[2]
-
-
Potential Cause 3: Presence of Oxidizing Agents. Trace metals or other excipients can act as catalysts for oxidation.
-
Troubleshooting Step: Review the composition of your formulation for any potential oxidizing agents. Consider using chelating agents to sequester metal ions, but be aware that for some beta-blockers, certain antioxidants and chelating agents might paradoxically decrease stability.[2] A thorough excipient compatibility study is recommended.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
-
Potential Cause: Formation of Degradation Products. The new peaks are likely impurities resulting from the degradation of this compound.
-
Troubleshooting Step 1: Perform a Forced Degradation Study. Subjecting the this compound API to various stress conditions (acidic, basic, oxidative, photolytic, thermal) will help in generating the potential degradation products.[2] This will provide reference chromatograms for identifying the unknown peaks in your stability samples.
-
Troubleshooting Step 2: Utilize Mass Spectrometry (MS) for Identification. Couple your HPLC system with a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the structural elucidation of the degradation products.
-
Troubleshooting Step 3: Mitigate Degradation. Once the degradation pathway is identified, implement the necessary measures to prevent the formation of these impurities, such as adjusting the pH, protecting from light, or reformulating with more compatible excipients.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours.[1]
-
Photodegradation: Expose the stock solution to UV (254 nm) and visible light according to ICH Q1B guidelines for a defined period.[2]
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) and a mass spectrometric (MS) detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A reverse-phase C18 column is a common starting point for the analysis of beta-blockers.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, for example, a mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer).
-
Optimize the mobile phase composition (gradient or isocratic elution), pH, and flow rate to achieve good separation between the parent drug and all degradation peaks generated during the forced degradation study.
-
-
Detection: Use a PDA detector to check for peak purity and a MS detector to obtain mass information for each separated compound.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: d-Bunolol Hydrochloride Stability in Solution
Disclaimer: The following information is primarily based on studies of Levobunolol Hydrochloride , the levo-isomer of bunolol. Due to the limited availability of public data on d-Bunolol Hydrochloride, this guide should be used as a reference. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of bunolol hydrochloride in solution?
A1: The main factors influencing the stability of bunolol hydrochloride in solution are pH, exposure to light, and temperature. Extreme pH values (both acidic and basic) can accelerate degradation. The molecule is also known to be light-sensitive, leading to photodegradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure of bunolol and data from its levo-isomer, the expected degradation pathways include:
-
Hydrolysis: The ether linkage in the side chain is susceptible to cleavage under both acidic and basic conditions.
-
Oxidation: The secondary amine and secondary alcohol functional groups can be sites of oxidation.
-
Photodegradation: The naphthalenone structure makes the molecule prone to degradation upon exposure to UV and visible light.[1]
Q3: What is the optimal pH range for maintaining the stability of a bunolol hydrochloride solution?
A3: For Levobunolol Hydrochloride, a pH range of 5.0 to 8.0 is generally recommended to ensure stability in ophthalmic solutions.[1] It is crucial to use a suitable buffer system, such as a boric acid/borax buffer, to maintain the pH within this range.
Q4: Should I use antioxidants or chelating agents to improve the stability of my this compound formulation?
A4: Caution is advised when using antioxidants and chelating agents. Some studies on Levobunolol Hydrochloride suggest that antioxidants like sodium metabisulfite and chelating agents such as EDTA may paradoxically decrease its stability.[1] A formulation with boric acid as a stabilizer, without these additives, has been shown to have improved stability. It is recommended to evaluate formulations without these common excipients first.
Q5: How can I minimize photodegradation during my experiments and for the final formulation?
A5: To prevent photodegradation, all experiments and manufacturing processes should be conducted under light-protected conditions. The use of amber-colored glassware or light-blocking containers is essential. For the final product, packaging in opaque or UV-protective materials is recommended to ensure stability throughout its shelf life.[1]
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in my solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is outside the recommended range of 5.0-8.0, adjust it using a suitable buffer system (e.g., boric acid/borax buffer). |
| Exposure to Light | Ensure that the solution is prepared, stored, and handled in a light-protected environment. Use amber vials or wrap containers in aluminum foil. |
| High Temperature | Store the solution at the recommended temperature. If conducting experiments at elevated temperatures, be aware of accelerated degradation and consider this in your stability calculations. |
| Incompatible Excipients | If your formulation contains antioxidants or chelating agents, consider preparing a formulation without them to see if stability improves. Conduct compatibility studies with all excipients. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | The new peaks are likely degradation products. To identify them, a forced degradation study is necessary. |
| Lack of Specificity in HPLC Method | Your current HPLC method may not be stability-indicating. It is crucial to develop and validate a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products. |
Data Presentation
The following tables are templates for summarizing quantitative data from your stability studies. No specific quantitative data for this compound is publicly available, so researchers should populate these tables with their own experimental results.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | e.g., 15.2% | e.g., 2 | e.g., DP-1 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | e.g., 25.8% | e.g., 3 | e.g., DP-2 |
| Neutral Hydrolysis | Water at 60°C for 24h | e.g., 5.1% | e.g., 1 | e.g., DP-1 |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | e.g., 8.7% | e.g., 2 | e.g., DP-3 |
| Thermal Degradation | 105°C for 24h (solid) | e.g., 2.3% | e.g., 1 | e.g., DP-4 |
| Photodegradation | ICH Q1B conditions | e.g., 30.5% | e.g., 4 | e.g., DP-5 |
Table 2: Kinetic Data for this compound Degradation (Illustrative)
| Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |
| 0.1 M HCl at 60°C | e.g., Pseudo-first | e.g., 0.0068 h⁻¹ | e.g., 102 h | e.g., 15.5 h |
| 0.1 M NaOH at 60°C | e.g., Pseudo-first | e.g., 0.012 h⁻¹ | e.g., 57.8 h | e.g., 8.8 h |
| pH 7.0 at 40°C | e.g., Pseudo-first | e.g., 0.0015 h⁻¹ | e.g., 462 h | e.g., 70.3 h |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate the degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Illustrative Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 258 nm).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate selectivity.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Proposed major degradation pathways for this compound.
References
Technical Support Center: d-Bunolol Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of d-Bunolol Hydrochloride, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
A1: this compound is the hydrochloride salt of d-Bunolol, a non-selective beta-adrenergic receptor antagonist. In pharmaceutical analysis, achieving a symmetrical, sharp peak in HPLC is crucial for accurate quantification and ensuring the purity of the drug substance. Poor peak shape, such as tailing, can lead to inaccurate integration of the peak area, affecting the reliability of the analytical results.
Q2: What is peak tailing in HPLC?
A2: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered problematic.[1]
Q3: What are the common causes of peak tailing for a basic compound like this compound?
A3: For basic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine groups of d-Bunolol, leading to a secondary retention mechanism that causes tailing.[2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of d-Bunolol, a mixed population of ionized and non-ionized molecules will exist, resulting in peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase itself, can lead to poor peak shape.
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[4]
-
Sample Overload: Injecting a sample with too high a concentration of the analyte can saturate the stationary phase and cause peak distortion.[1]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
All Peaks Tailing: This usually indicates a system-wide or physical issue.
-
Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the chromatographic system.
Step 2: Addressing System-Wide Issues (All Peaks Tailing)
If all peaks are tailing, consider the following:
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to minimize dead volume.
-
Inspect the Column: A void at the head of the column can cause peak tailing. Consider flushing the column or replacing it if it is old or has been subjected to harsh conditions.
Step 3: Addressing Analyte-Specific Issues (this compound Peak Tailing)
If only the this compound peak is tailing, focus on the chemical interactions:
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing of this compound.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Problem: d-Bunolol is a basic compound. At a mobile phase pH close to its pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. Also, at higher pH values (typically > 4), residual silanol groups on the silica-based column packing become ionized and can strongly interact with the protonated d-Bunolol.
-
Solution: Lower the pH of the mobile phase. For basic compounds like beta-blockers, a mobile phase pH of around 3 is often recommended.[5] This ensures that d-Bunolol is fully protonated and minimizes the ionization of silanol groups, thus reducing secondary interactions. Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.
-
-
Modify Mobile Phase Composition:
-
Problem: The type and concentration of the organic modifier can influence peak shape.
-
Solution:
-
Organic Modifier: The choice between acetonitrile and methanol can affect selectivity and peak shape.[6] Experiment with different ratios of organic modifier to the aqueous buffer.
-
Additives: Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA can mask the active silanol sites on the stationary phase, reducing their interaction with d-Bunolol. However, be aware that additives like TEA can shorten column lifetime.
-
-
-
Evaluate Column Chemistry:
-
Problem: The type of stationary phase plays a crucial role in peak shape.
-
Solution:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping is a process that covers many of the residual silanol groups, reducing their availability for secondary interactions.[2]
-
Alternative Stationary Phases: If tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the analyte from silanol interactions.
-
-
-
Check Sample Concentration and Solvent:
-
Problem: Injecting too much sample can overload the column. The solvent used to dissolve the sample can also affect peak shape if it is much stronger than the mobile phase.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and inject it to see if the peak shape improves.
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Data Presentation
The following table provides an illustrative summary of how different parameters can affect the tailing factor of this compound. Note that these are expected trends based on chromatographic principles, and actual values may vary.
| Parameter Change | Expected Effect on Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | ||
| pH 7.0 | High (e.g., > 2.0) | Significant interaction between ionized silanol groups and protonated d-Bunolol. |
| pH 5.0 | Moderate (e.g., 1.5 - 2.0) | Reduced but still present silanol interactions. |
| pH 3.0 | Low (e.g., 1.0 - 1.2) | Minimized silanol ionization and consistent protonation of d-Bunolol.[5] |
| Column Type | ||
| Standard C18 | Moderate to High | Presence of active residual silanol groups. |
| End-capped C18 | Low to Moderate | Reduced number of available silanol groups.[2] |
| Polar-Embedded Phase | Low | Shielding of residual silanol groups. |
| Mobile Phase Additive | ||
| No Additive | Potentially High | Unmasked silanol groups can interact with d-Bunolol. |
| 0.1% Triethylamine | Low | TEA acts as a competing base, masking silanol sites. |
Experimental Protocols
The following is a representative HPLC method for the analysis of this compound, adapted from established methods for similar beta-blockers.
Signaling Pathway of Peak Tailing
Caption: A diagram illustrating how secondary interactions between d-Bunolol and residual silanol groups on the stationary phase can lead to peak tailing.
HPLC Method Protocol
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size, end-capped).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Ultrapure water.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 50 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
This comprehensive guide should assist researchers, scientists, and drug development professionals in effectively troubleshooting and resolving peak tailing issues during the HPLC analysis of this compound.
References
Technical Support Center: Optimizing Chiral Separation of d- and l-Bunolol
Welcome to the technical support center for the chiral separation of d- and l-bunolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of bunolol?
A1: The most prevalent techniques for the enantioselective separation of bunolol and other β-blockers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][3] Each method offers distinct advantages in terms of efficiency, speed, and sample consumption.
Q2: Which type of chiral stationary phase (CSP) is most effective for bunolol separation in HPLC?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® AD, Chiralcel® OD), are widely successful for the chiral resolution of β-blockers like bunolol.[4][5] Macrocyclic antibiotic (e.g., Chirobiotic™ V) and Pirkle-type (e.g., Whelk-O® 1) columns have also demonstrated good enantioselectivity for this class of compounds.[6][7]
Q3: What are the key parameters to optimize in the mobile phase for HPLC separation?
A3: Mobile phase optimization is critical for achieving good resolution. Key parameters include the type and proportion of organic modifiers (e.g., ethanol, isopropanol), and the concentration of acidic or basic additives.[1] For instance, additives like trifluoroacetic acid (TFA), diethylamine (DEA), or triethylamine (TEA) can significantly improve peak shape and resolution by minimizing secondary ionic interactions with the stationary phase.[6]
Q4: How does temperature affect the chiral separation of bunolol?
A4: Temperature plays a significant role in enantiomeric separations.[8] Generally, increasing the column temperature can lead to decreased retention times but may also reduce selectivity and resolution for some β-blockers.[9] However, the effect can be complex, and in some cases, an increase in temperature can improve resolution.[8] Therefore, temperature should be optimized for each specific method.
Q5: Can you explain the mechanism of chiral recognition for bunolol on a polysaccharide-based CSP?
A5: Chiral recognition on polysaccharide-based CSPs involves a combination of intermolecular interactions between the enantiomers and the chiral selector.[4][5] For bunolol, these interactions primarily include hydrogen bonding, π-π stacking, and steric hindrance.[4][5] The different spatial arrangements of the d- and l-enantiomers lead to variations in the stability of the transient diastereomeric complexes formed with the CSP, resulting in differential retention times.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of d- and l-bunolol.
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic columns are good starting points for β-blockers.[1][6] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. Vary the organic modifier (e.g., switch from ethanol to isopropanol) and its percentage. For normal phase, a typical mobile phase could be n-hexane/ethanol with a basic additive.[10][11] |
| Suboptimal Additive Concentration | Adjust the concentration of the acidic or basic additive. Small changes in the concentration of additives like DEA or TEA can have a significant impact on resolution.[6] |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP. |
| Unsuitable Column Temperature | Investigate the effect of temperature. Analyze samples at different temperatures (e.g., in 5°C increments) to find the optimal condition for your separation.[8][9] |
Issue 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Suggested Solution |
| Secondary Ionic Interactions | Add a competing base or acid to the mobile phase. For basic compounds like bunolol, adding a small amount of an amine modifier (e.g., 0.1% DEA or TEA) can significantly improve peak shape.[6] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If performance does not improve, consider replacing the column. |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[12] |
Issue 3: Unstable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution or after changing the mobile phase. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature. Even small temperature variations can affect retention times. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixer, check for proper functioning.[12] |
| Air Bubbles in the System | Degas the mobile phase before use. Check for leaks in the system that could introduce air. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Bunolol
This protocol provides a starting point for developing a chiral HPLC method for bunolol.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[9] |
| Flow Rate | 0.6 mL/min[9] |
| Column Temperature | 20°C[9] |
| Detection Wavelength | 270 nm[9] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic bunolol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared bunolol sample.
-
Run the analysis under the specified isocratic conditions.
-
Identify and quantify the d- and l-bunolol enantiomers based on their retention times.
Protocol 2: Chiral Capillary Electrophoresis (CE) of Bunolol
This protocol outlines a method for the chiral separation of bunolol using CE.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 50 µm i.d., effective length 40 cm |
| Background Electrolyte (BGE) | 50 mM Tris buffer (pH 4.0) containing 8 mM Carboxymethyl-β-cyclodextrin (CM-β-CD)[13][14] |
| Applied Voltage | 24 kV[13][14] |
| Temperature | 20°C[13][14] |
| Detection Wavelength | 214 nm[14] |
| Injection | Hydrodynamic injection (50 mbar for 3 sec)[14] |
Sample Preparation:
-
Prepare a stock solution of racemic bunolol in deionized water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the BGE.
Procedure:
-
Condition a new capillary by rinsing with 1 M NaOH, followed by deionized water, and then the BGE.
-
Pre-condition the capillary with the BGE before each injection.
-
Inject the sample using the hydrodynamic method.
-
Apply the specified voltage to initiate the electrophoretic separation.
-
Detect the separated enantiomers at the specified wavelength.
Data Presentation
Table 1: Representative HPLC Separation Data for β-Blockers on a Chirobiotic™ V Column
| Analyte | Retention Factor (k1) | Retention Factor (k2) | Selectivity (α) | Resolution (Rs) |
| Acebutolol | 2.63 | 3.00 | 1.14 | 1.80 |
| Atenolol | 1.95 | 2.22 | 1.14 | 1.50 |
| Metoprolol | 3.65 | 4.05 | 1.11 | 1.50 |
| Labetalol | 2.13 | 2.65 | 1.25 | 2.00 |
| Bisoprolol | 3.90 | 4.39 | 1.13 | 1.70 |
| Data adapted from a study on β-blocker separation, providing a reference for expected performance.[6] |
Table 2: Capillary Electrophoresis Starting Conditions for Bunolol Enantiomers
| Parameter | Recommended Starting Condition |
| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Chiral Selector Concentration | 5-20 mM[15] |
| Background Electrolyte (BGE) pH | 2.5 - 4.0[15] |
| Applied Voltage | 15 - 30 kV |
| Temperature | 15 - 25 °C |
| These are general starting conditions that may require further optimization.[15] |
Visualizations
Caption: Workflow for Chiral HPLC Analysis of Bunolol.
Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical insights into the chiral separation of levobunolol - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Molecular modeling study of chiral separation and recognition mechanism of β-adrenergic antagonists by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
d-Bunolol Hydrochloride solubility issues and solutions
Disclaimer: D-Bunolol Hydrochloride is the dextrorotatory enantiomer of Bunolol. The majority of published research focuses on the pharmacologically active levorotatory enantiomer, Levobunolol Hydrochloride. As enantiomers, D-Bunolol and Levobunolol have identical physical properties in achiral environments, including solubility. Therefore, the data and guidance provided herein are based on available information for Levobunolol Hydrochloride and are expected to be directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is highly soluble in water.[1][2] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[3]
Q2: How does pH affect the solubility of this compound?
As a salt of a weak base with a pKa of approximately 9.32, the aqueous solubility of this compound is pH-dependent.[1] Solubility is high in acidic conditions (pH < pKa) where the molecule is protonated and exists as the more soluble ionized form. As the pH increases towards and above the pKa, the equilibrium shifts towards the un-ionized free base, which is less soluble, leading to a decrease in overall solubility. Ophthalmic formulations are typically buffered between pH 5.5 and 7.5 to ensure both drug stability and patient comfort.[3]
Q3: In which organic solvents is this compound soluble?
This compound is soluble in methanol and slightly soluble in ethanol.[2] It is also soluble in DMSO.[4] For experimental purposes, stock solutions are often prepared in these organic solvents.
Q4: Can this compound degrade in solution?
Like many pharmaceutical compounds, the stability of this compound in solution can be influenced by factors such as pH, light, and temperature. It is recommended to use freshly prepared solutions for experiments. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Aqueous solutions should be prepared fresh and, if necessary, sterilized by filtration through a 0.22 µm filter before use.
Troubleshooting Guides
Issue 1: this compound is not dissolving in an aqueous buffer.
-
Question: My this compound powder is not fully dissolving in my aqueous buffer (e.g., PBS) at room temperature. What can I do?
-
Answer:
-
Check the pH of your buffer: As a weak base, this compound's solubility is significantly higher at a lower pH. Ensure the pH of your buffer is acidic (ideally below 7.0). If your experimental conditions allow, consider using a buffer with a pH between 5.5 and 6.5.
-
Apply gentle heating: Warming the solution in a water bath (e.g., to 37°C) can help increase the rate of dissolution.[4]
-
Use sonication: Sonication can aid in the dissolution of the powder by breaking up aggregates.[4]
-
Prepare a concentrated stock in an organic solvent: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or methanol first. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Issue 2: Precipitation occurs when diluting a stock solution.
-
Question: I have a concentrated stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
-
Answer:
-
Reduce the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Try preparing a more dilute working solution.
-
Increase the dilution factor gradually: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the rapid change in solvent environment that causes precipitation.
-
Use co-solvents: For in vivo or in vitro experiments requiring higher concentrations, consider using a co-solvent system. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[4]
-
Consider using cyclodextrins: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with drug molecules, enhancing their aqueous solubility.[4]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Citation |
| Water | 25 | > 300 | [1] |
| Water | Not Specified | 50 (requires sonication) | [4] |
| Methanol | Not Specified | Soluble | [2] |
| Ethanol | 25 | 24 (slightly soluble) | [1] |
| DMSO | Not Specified | ≥ 62.5 | [4] |
Table 2: Example Formulations for Enhanced Solubility
| Formulation Components (v/v) | Resulting Solubility (mg/mL) | Citation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | [4] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, buffer of a specific pH)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometry)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid phase from the supernatant by either centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the same solvent system to fall within the linear range of your analytical method. Determine the concentration of dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometry method.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol provides an example of how to prepare a solution of this compound for administration in animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes and pipettes
Procedure:
-
Prepare a stock solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Mixing the co-solvents: To prepare a 1 mL working solution as an example, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.
-
This formulation should be prepared fresh before use.[4]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Preventing d-Bunolol Hydrochloride oxidation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of d-Bunolol Hydrochloride in experimental settings, with a primary focus on preventing its oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Question: My this compound solution is losing potency or showing signs of degradation (e.g., color change) shortly after preparation. What are the likely causes and how can I prevent this?
Answer: Rapid degradation of this compound in solution is primarily caused by three factors: oxidation, hydrolysis, and photolysis. Here is a step-by-step guide to troubleshoot and mitigate these issues:
-
Control the pH: The stability of this compound is highly dependent on the pH of the solution.
-
Recommendation: Maintain the pH of your aqueous solutions between 5.0 and 8.0. Use a suitable buffer system, such as a phosphate or borate buffer, to ensure the pH remains stable throughout your experiment.
-
-
Protect from Light: this compound is susceptible to photodegradation.
-
Recommendation: Prepare and store solutions in amber glass vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.
-
-
Minimize Oxygen Exposure: Oxidation is a significant degradation pathway.
-
Recommendation: Prepare solutions with deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) before use. For long-term storage, blanketing the headspace of the container with an inert gas can also be beneficial.
-
-
Consider Temperature: Elevated temperatures can accelerate degradation.
-
Recommendation: Prepare solutions at room temperature and store them at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage, as specified by the manufacturer.[1] Always bring solutions to room temperature before use to avoid condensation, which can alter the concentration.
-
-
Evaluate Excipient Compatibility: Interactions with other components in your formulation can promote degradation.
-
Recommendation: If you are preparing a complex formulation, conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing for degradation products over time.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. How can I identify if these are oxidation products and prevent their formation?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify and mitigate the formation of these products, follow these steps:
-
Forced Degradation Study: To confirm if the unknown peaks are oxidation products, you can perform a forced degradation study.
-
Protocol: Treat a solution of this compound with a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a defined period (e.g., 24 hours).[2][3] Analyze this "stressed" sample by HPLC. If the retention times of the peaks in the stressed sample match the unknown peaks in your experimental samples, it is highly likely that they are oxidation products.
-
-
LC-MS/MS Analysis: For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides information on the mass of the unknown compounds, which can be used to deduce their chemical structure.
-
Prevention: To prevent the formation of these oxidative degradation products, implement the recommendations outlined in Issue 1 , particularly minimizing oxygen exposure and protecting from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are oxidation, hydrolysis, and photodegradation.[2] The susceptibility to each pathway can be influenced by the specific conditions of the experiment, including pH, temperature, light exposure, and the presence of other reactive species.
Q2: Should I use an antioxidant in my this compound solutions?
A2: The use of antioxidants with this compound should be approached with caution. While antioxidants are commonly used to prevent oxidation, some studies on ophthalmic preparations of Levobunolol (the levo-isomer of bunolol) suggest that common antioxidants, such as sodium metabisulfite, and chelating agents like EDTA, may paradoxically decrease its stability. It is recommended to first evaluate the stability of your formulation without antioxidants. If oxidation remains a significant issue, a thorough investigation into the source of the oxidative stress is necessary before selecting a specific antioxidant.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For stock solutions, it is generally recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Always refer to the manufacturer's instructions for specific storage recommendations. Working solutions should ideally be prepared fresh on the day of use.[1]
Q4: How can I prepare a stable aqueous solution of this compound?
A4: To prepare a stable aqueous solution, dissolve this compound in a deoxygenated buffer with a pH between 5.0 and 8.0. Prepare the solution in amber glassware to protect it from light. If the solution needs to be sterilized, use a 0.22 µm filter.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Beta-Blockers
| Stress Condition | Reagent/Method | Typical Conditions | Reference |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at room temperature for 24 hours | [2][3] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl at 60°C for 24 hours | [2][3] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at 60°C for 24 hours | [2][3] |
| Thermal | Dry Heat | 80°C for 48 hours | [3] |
| Photolytic | UV and Visible Light | Exposure to UV (254 nm) and visible light as per ICH Q1B guidelines | [2] |
Table 2: Analytical Methods for this compound and its Degradation Products
| Analytical Technique | Purpose | Key Parameters | Reference |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and quantification of this compound and its degradation products. | C18 column, UV detection. Mobile phase composition and gradient are optimized for specific separation needs. | [3][4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural elucidation of degradation products. | Provides mass-to-charge ratio (m/z) of parent and fragment ions, enabling identification of unknown compounds. | [6][7] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Treatment: In a light-protected container, mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the mixture at room temperature for 24 hours.
-
Analysis: At the end of the incubation period, dilute the sample to a suitable concentration for HPLC or LC-MS/MS analysis.
-
Control: Prepare a control sample by mixing the stock solution with the solvent used for the hydrogen peroxide (e.g., water) and incubate under the same conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a standard C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the parent this compound peak from any potential degradation products.
-
Wavelength Selection: Use a UV detector set at the wavelength of maximum absorbance for this compound.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Simplified beta-adrenergic signaling pathway blocked by d-Bunolol HCl.
References
- 1. Activation mechanism of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. jpionline.org [jpionline.org]
d-Bunolol Hydrochloride interference in biochemical assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference caused by d-Bunolol Hydrochloride in biochemical assays. While specific interference data for d-Bunolol is not extensively documented, its chemical structure as a non-selective beta-adrenergic antagonist suggests the potential for common assay artifacts.[1][2] This center outlines the principles of these interactions and provides actionable protocols to diagnose them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is the dextrorotatory enantiomer of Bunolol. Its more pharmacologically active counterpart is the L-enantiomer, Levobunolol, which is a non-selective beta-adrenergic antagonist used to treat glaucoma by reducing intraocular pressure.[3][4] Like other beta-blockers, its structure contains moieties, such as an aromatic ring system, that can interact with assay components in unintended ways, leading to so-called "off-target" effects or assay interference.[1][5] These interactions are distinct from its intended biological activity at beta-adrenergic receptors and can arise from the compound's intrinsic physical or chemical properties.
Q2: My fluorescence-based assay shows a high background signal when d-Bunolol is present. What is the likely cause?
A2: A high background signal in the presence of a test compound is often due to autofluorescence.[6] The aromatic rings in the d-Bunolol structure can absorb light at the excitation wavelength and emit their own fluorescence at the emission wavelength of your assay, leading to a false-positive signal.
To diagnose this, you should run a "Compound-Only Control." This involves measuring the signal from wells containing only the assay buffer and d-Bunolol at the relevant concentrations, without any of your biological reagents (e.g., enzyme or cells) or fluorescent probes. A significant signal in these wells confirms autofluorescence.[6]
Q3: I'm observing unexpected inhibition in my enzymatic assay. How can I determine if this is a genuine effect or non-specific interference?
A3: Unexpected inhibition can arise from several interference mechanisms, with compound aggregation being a primary culprit for many small molecules.[7] At certain concentrations in aqueous buffers, compounds like d-Bunolol can form colloidal aggregates that non-specifically sequester and inhibit enzymes, a common artifact in high-throughput screening.[7][8]
You can test for aggregation-based inhibition by performing the assay in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100.[8] If the inhibitory activity of d-Bunolol is significantly reduced in the presence of the detergent, it strongly suggests the cause was aggregation.
Another potential issue is chemical reactivity. If your assay buffer contains thiol reagents like DTT, the compound may be reacting with them. This can be tested by comparing results from buffers with and without the thiol reagent.[9]
Q4: Can d-Bunolol interfere with absorbance-based (colorimetric) assays?
A4: Yes, interference in absorbance-based assays is possible. This typically occurs if the compound absorbs light at or near the wavelength being used to measure the product of the reaction. This "spectral overlap" can lead to a false reading. To check for this, you should measure the absorbance spectrum of d-Bunolol in your assay buffer to see if there is any significant absorbance at the detection wavelength.[8] Running a control with just the buffer and d-Bunolol will reveal if it contributes to the absorbance reading.[1]
Troubleshooting Guide & Experimental Protocols
If you suspect this compound is interfering with your assay, a systematic approach is necessary to identify the mechanism. The following table summarizes potential issues and the corresponding control experiments.
| Potential Interference Mechanism | Affected Assay Types | Primary Control Experiment | Secondary Actions |
| Compound Aggregation | Enzymatic Assays, Protein-Binding Assays | Detergent Sensitivity Assay: Run the experiment with and without 0.01% Triton X-100.[7] | Vary enzyme concentration; a hallmark of aggregators is that their apparent IC50 increases with higher enzyme concentration.[7] |
| Autofluorescence | Fluorescence Intensity, FRET, FP | Compound-Only Control: Measure fluorescence of d-Bunolol in assay buffer alone.[6] | Change the detection wavelengths; use a red-shifted fluorophore if possible. |
| Fluorescence Quenching | Fluorescence Intensity, FRET, FP | Quenching Control: Mix the fluorescent probe with d-Bunolol (no enzyme/target) and measure signal reduction.[6] | Reduce compound concentration; use a top-reading fluorometer if possible. |
| Absorbance Interference | Absorbance/Colorimetric (e.g., ELISA) | Spectral Scan: Scan the absorbance of d-Bunolol across the relevant wavelengths. | Run compound-only controls; select an alternative detection wavelength if possible.[8] |
| Thiol Reactivity | Assays containing DTT, β-mercaptoethanol, or cysteine residues | Thiol Reactivity Assay: Compare IC50 values in the presence and absence of a high concentration of DTT (e.g., 1 mM).[8][9] | Pre-incubate the compound with the enzyme for varying times to check for time-dependent inhibition.[9] |
Protocol 1: General Triage for Assay Interference
This protocol provides a workflow to distinguish true biological activity from common assay artifacts.
1. Objective: To determine if an observed effect of this compound is due to a specific biological interaction or a non-specific assay interference mechanism.
2. Materials:
-
This compound
-
Standard assay components (buffer, enzyme, substrate, probe, etc.)
-
Microplates (as used in the primary assay)
-
Plate reader (absorbance, fluorescence, or luminescence as required)
-
Triton X-100 (10% stock solution)
-
Dithiothreitol (DTT) (1 M stock solution)
3. Procedure:
-
Step A: Compound-Only Signal Control (for Absorbance/Fluorescence Assays)
-
Prepare a serial dilution of d-Bunolol in assay buffer in a microplate.
-
Include wells with buffer only as a negative control.
-
Do not add the enzyme, substrate, or fluorescent/colorimetric probe.
-
Read the plate using the same instrument settings as the primary assay.
-
Interpretation: A significant signal that is dependent on the concentration of d-Bunolol suggests inherent absorbance or autofluorescence.[6]
-
-
Step B: No-Enzyme Control
-
Set up the assay as usual, including d-Bunolol dilutions and the detection reagent (substrate/probe).
-
Replace the enzyme/target protein with an equal volume of assay buffer.
-
Read the plate as usual.
-
Interpretation: A change in signal in the absence of the biological target indicates that d-Bunolol is reacting directly with the assay components or detection system.[8]
-
-
Step C: Detergent Sensitivity Test (for suspected aggregation)
-
Prepare two parallel sets of your primary assay.
-
In the first set, use your standard assay buffer.
-
In the second set, use an assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run your d-Bunolol dose-response curve in both buffer conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[8]
-
-
Step D: Thiol Reactivity Test (for assays with DTT/thiols)
-
Prepare two parallel sets of your primary assay.
-
In the first set, use your standard assay buffer (containing DTT or other thiol).
-
In the second set, use a buffer where the thiol reagent has been omitted (if the assay tolerates it) or test against a high (e.g., 1 mM) concentration of DTT.
-
Run the d-Bunolol dose-response curve in both conditions.
-
Interpretation: A significant change in potency between the two conditions suggests the compound is reacting with the thiol reagent.[9]
-
Visual Guides
Logical & Experimental Workflows
Caption: A decision tree for troubleshooting assay interference.
Caption: Formation and disruption of compound aggregates.
Caption: d-Bunolol's on-target mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levobunolol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Levobunolol Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Bunolol Enantiomers in Chromatography
Welcome to the technical support center dedicated to providing solutions for the chromatographic resolution of bunolol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for resolving bunolol enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for the chiral separation of bunolol enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful technique known for its speed and efficiency. These methods typically employ a chiral stationary phase (CSP) to achieve separation.
Q2: Which type of chiral stationary phase (CSP) is most effective for bunolol enantiomer separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for resolving beta-blocker enantiomers like bunolol. Cyclodextrin-based and protein-based (e.g., alpha-1-acid glycoprotein) columns have also demonstrated good enantioselectivity for this class of compounds. The choice of CSP often depends on the specific mobile phase conditions and the desired resolution.
Q3: Why is the addition of additives to the mobile phase important for bunolol separation?
A3: Mobile phase additives play a crucial role in improving peak shape and enhancing resolution. For basic compounds like bunolol, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) can minimize peak tailing by masking residual silanol groups on the silica support of the column. Conversely, acidic modifiers can be used depending on the nature of the CSP and the overall separation strategy.
Q4: How does temperature affect the chiral separation of bunolol?
A4: Temperature is a critical parameter that can significantly influence enantioselectivity. Generally, lower temperatures tend to increase the resolution between enantiomers by enhancing the chiral recognition mechanism. However, this can also lead to broader peaks and longer analysis times. It is essential to optimize the temperature for a balance between resolution and efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of bunolol enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the bunolol enantiomer peaks. What should I do?
Answer:
-
Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.
-
Optimize Mobile Phase Composition:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier often increases retention and can improve resolution.
-
Reverse Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Incorporate Additives: For basic compounds like bunolol, add a small concentration (0.1-0.5%) of a basic additive such as diethylamine (DEA) or ethanolamine to the mobile phase to improve peak shape and selectivity.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the enantiomers with the CSP, potentially leading to better resolution.
-
Control Temperature: Experiment with sub-ambient to ambient temperatures. A decrease in temperature often enhances enantioselectivity.
Issue 2: Peak Tailing or Asymmetric Peaks
Question: My bunolol enantiomer peaks are showing significant tailing. How can I improve the peak shape?
Answer:
-
Mobile Phase pH and Additives: Peak tailing for basic compounds like bunolol is often due to interactions with acidic silanol groups on the column packing.
-
Add a basic modifier (e.g., 0.1% DEA) to your mobile phase to compete with bunolol for the active sites.
-
In reversed-phase mode, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of bunolol.
-
-
Column Health: The column may be contaminated or degraded.
-
Flush the column with a strong solvent recommended by the manufacturer.
-
If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 3: Inconsistent Retention Times and Resolution
Question: I am observing a drift in retention times and variable resolution between runs. What could be the cause?
Answer:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phases with additives.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to variability.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times and selectivity.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting its performance over time. Implement a suitable sample preparation procedure and periodically flush the column.
Data Presentation
The following tables summarize typical starting parameters for the HPLC separation of bunolol enantiomers on different types of chiral stationary phases.
Table 1: Polysaccharide-Based CSPs - Normal Phase Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-Hexane / Isopropanol / DEA | n-Heptane / Ethanol / DEA |
| Ratio (v/v/v) | 80 / 20 / 0.1 | 90 / 10 / 0.1 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 20°C |
| Detection | UV at 220 nm | UV at 220 nm |
Table 2: Cyclodextrin-Based CSPs - Reverse Phase Conditions
| Parameter | Condition 1 |
| Column | Cyclobond I 2000 |
| Mobile Phase | Acetonitrile / Triethylammonium Acetate Buffer (1%) |
| Ratio (v/v) | 10 / 90 |
| pH | 4.1 |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV at 220 nm |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Bunolol Enantiomers on a Polysaccharide-Based CSP (Normal Phase)
1. Materials and Reagents:
-
Racemic Bunolol standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (ACS reagent grade)
2. Chromatographic System:
-
HPLC system with a quaternary or binary pump
-
UV detector
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
4. Sample Preparation:
-
Prepare a stock solution of racemic bunolol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Run Time: Approximately 15 minutes (adjust as needed based on retention times).
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify and integrate the peaks corresponding to the two bunolol enantiomers.
Mandatory Visualization
Technical Support Center: d-Bunolol Hydrochloride Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on d-Bunolol Hydrochloride.
FAQs and Troubleshooting Guides
Q1: What are the primary degradation pathways for this compound?
A1: While specific forced degradation data for this compound is not extensively published, based on its chemical structure, which is analogous to Levobunolol, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1][2] The molecule contains functional groups susceptible to degradation, including a secondary alcohol, a secondary amine, an ether linkage, and a ketone within a tetralone ring system.[1]
Q2: We are not observing any degradation in our stress studies. What should we do?
A2: If you do not observe any degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).[1][3]
-
Increase Concentration of Stress Agent: For acid and base hydrolysis, you can cautiously increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[3] For oxidative studies, a higher concentration of hydrogen peroxide can be used.
-
Extend Exposure Time: Increase the duration of the study (e.g., from 24 hours to 48 or 72 hours).[1][3]
-
Co-solvents: If this compound has poor solubility in the aqueous stress media, a co-solvent can be used to increase its solubility and exposure to the stressor.[4]
Q3: Our sample shows excessive degradation, with the parent peak almost gone. How can we achieve the target degradation of 5-20%?
A3: Excessive degradation can make it difficult to identify primary degradation products. To achieve the industry-accepted target of 5-20% degradation, consider these modifications[5]:
-
Decrease Temperature: Lower the temperature for thermal and hydrolytic studies.
-
Decrease Concentration of Stress Agent: Use a lower concentration of acid, base, or oxidizing agent.
-
Reduce Exposure Time: Shorten the duration of the stress exposure.
-
Neutralization: For acid and base hydrolysis, ensure prompt neutralization of the samples after the specified time point to halt the degradation reaction.[1]
Q4: We are seeing unknown peaks in our HPLC chromatogram after stressing the sample. How do we proceed?
A4: The appearance of new peaks is the expected outcome of a forced degradation study and indicates the formation of degradation products. The next steps are:
-
Method Specificity: Ensure your analytical method is stability-indicating.[1][2] This means the method should be able to separate the parent drug from all degradation products without interference.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent drug and the degradants.
-
Structure Elucidation: The primary goal is to identify these unknown peaks. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing and elucidating the structure of the degradation products.[4][6]
Q5: Should we also stress the placebo and active formulation?
A5: Yes, it is crucial to subject the placebo (formulation without the active pharmaceutical ingredient) to the same stress conditions.[5] This helps in distinguishing degradation products originating from the drug substance versus those from the excipients. A study of the final drug product is also necessary to understand potential interactions between the drug and excipients under stress.[4]
Data Presentation: Summary of Stress Conditions
The following table summarizes the recommended starting conditions for forced degradation studies of this compound, based on general ICH guidelines and protocols for analogous compounds.[1][2][5]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Degradation of the ether linkage and other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Degradation of the ether linkage and potential reactions at the ketone. |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the secondary amine (N-oxide formation) or secondary alcohol.[1] |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | Formation of thermal degradants.[1] |
| Thermal (Solution) | Solution in Water/Methanol | 80°C | 48 hours | Accelerated hydrolytic and oxidative degradation.[1] |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | Per ICH Q1B | Formation of photodegradation products, potentially involving the naphthalenone chromophore.[1] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or water.[1]
2. Acid Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.[1]
-
Incubate the solution at 60°C for 24 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.[1]
-
Dilute the final solution to a suitable concentration for analysis.[1]
3. Base Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.[1]
-
Incubate the solution at 60°C for 24 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.[1]
-
Dilute the final solution to a suitable concentration for analysis.[1]
4. Oxidative Degradation
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.[1]
-
Store the solution at room temperature, protected from light, for 24 hours.[1]
-
Dilute the final solution to a suitable concentration for analysis.[1]
5. Thermal Degradation
-
Solid State: Place the solid drug substance in a thermostable container and expose it to dry heat at 80°C for 48 hours.[1] Afterwards, prepare a solution of the stressed solid for analysis.
-
Solution State: Incubate the stock solution at 80°C for 48 hours.[1] Then, dilute the stressed solution for analysis.
6. Photolytic Degradation
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.[2]
-
A control sample should be kept under the same conditions but protected from light.
-
Dilute the stressed solution to a suitable concentration for analysis.
7. Control and Blank Samples
-
Control Sample: A solution of this compound at the same concentration, stored at room temperature or refrigerated and protected from light.
-
Blank Solutions: The solvent without the drug substance should be subjected to the same stress conditions to identify any degradants or artifacts from the solvent or container.[1]
Visualizations
Caption: Workflow for this compound Forced Degradation Studies.
Caption: Proposed Degradation Pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in d-Bunolol Hydrochloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving d-Bunolol Hydrochloride (also known as Levobunolol Hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective beta-adrenergic receptor antagonist.[1] This means it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors with high potency.[2] Its primary mechanism of action involves competing with catecholamines, like epinephrine and norepinephrine, for binding to these receptors, thereby inhibiting downstream signaling pathways.[3] In the context of its common use in glaucoma treatment, it reduces intraocular pressure by decreasing the production of aqueous humor, a process mediated by β2-receptors in the ciliary body.[2]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: this compound is a white to off-white crystalline powder that is readily soluble in water. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile water or a buffer like PBS. To minimize the risk of degradation and variability:
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light.
-
When preparing working solutions, allow the stock solution to thaw completely and mix thoroughly before dilution.
-
It is advisable to perform stability tests on your stock and working solutions under your specific experimental conditions if you suspect degradation.[4][5]
Q3: My this compound solution is precipitating when added to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media can occur, especially if a high concentration of an organic solvent like DMSO was used for the initial stock solution (though water is the preferred solvent for the hydrochloride salt). To address this:
-
Ensure the final solvent concentration is low: If you must use DMSO, keep the final concentration in the cell culture medium below 0.5% to prevent cytotoxicity and precipitation.
-
Prepare intermediate dilutions: Serially dilute the stock solution in the cell culture medium to reach the final desired concentration.
-
Gentle mixing: Ensure thorough but gentle mixing when adding the compound to the medium.
-
Sonication: Brief sonication of the final diluted solution may help dissolve small precipitates.
Q4: I am observing unexpected or paradoxical effects, such as an increase in cAMP levels, with high concentrations of this compound. Is this possible?
A4: Yes, this is a phenomenon that has been observed with some beta-blockers at high concentrations. While beta-blockers are expected to decrease cAMP levels by antagonizing Gs-coupled beta-adrenergic receptors, some studies have shown that at high concentrations (>10 µM), they can paradoxically increase intracellular cAMP levels in certain cell types.[6][7] This could be due to off-target effects or interactions with other signaling pathways.[6][7] If you observe such effects, consider the following:
-
Perform a full dose-response curve: This will help you identify the concentration range where the expected antagonist activity occurs and where any off-target or paradoxical effects begin to appear.
-
Use a selective antagonist for other receptors: If you suspect off-target effects on other receptors, you can use a selective antagonist for those receptors to see if the paradoxical effect is blocked.
-
Consider the cell type: The expression levels of different receptors and signaling proteins can vary between cell types, which may influence the response to this compound.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability in Receptor Binding Assays
-
Possible Causes:
-
Inconsistent membrane preparation.
-
Radioligand degradation or improper concentration.
-
Non-equilibrium binding conditions.
-
High non-specific binding.
-
-
Troubleshooting Steps:
-
Membrane Preparation: Ensure a consistent and reproducible protocol for membrane preparation. Perform a protein assay (e.g., BCA assay) to normalize the amount of membrane protein used in each assay. Store membrane preparations at -80°C in small aliquots.
-
Radioligand Quality: Use a high-quality radioligand and verify its specific activity. Ensure the radioligand concentration is at or below its Kd for the receptor.
-
Equilibrium: Determine the optimal incubation time and temperature to reach binding equilibrium through time-course experiments.
-
Non-Specific Binding: Include a control with a high concentration of a competing unlabeled ligand (e.g., propranolol) to determine non-specific binding. Optimize washing steps to reduce non-specific binding without dissociating the specific binding.
-
Issue 2: Inconsistent Results in Functional Assays (e.g., cAMP Assays)
-
Possible Causes:
-
Cell health and passage number variability.
-
Inconsistent cell seeding density.
-
Assay interference from the compound.
-
Variability in agonist stimulation.
-
-
Troubleshooting Steps:
-
Cell Culture: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
Cell Seeding: Use a consistent cell seeding density and ensure even distribution of cells in the wells.
-
Assay Interference: Run a compound-only control to check for autofluorescence or other forms of assay interference.
-
Agonist Concentration: Use a concentration of the agonist (e.g., isoproterenol) that gives a robust and reproducible response (typically EC80) for antagonist studies.
-
In Vivo Experiments
Issue 1: High Variability in Blood Pressure or Heart Rate Measurements
-
Possible Causes:
-
Stress-induced physiological changes in the animals.
-
Improper drug administration.
-
Variability in drug absorption and metabolism.
-
-
Troubleshooting Steps:
-
Acclimatization: Properly acclimate animals to the experimental procedures and handling to minimize stress.
-
Consistent Administration: Ensure the route and technique of drug administration are consistent across all animals.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of measurements relative to drug administration is critical.
-
Issue 2: Unexpected Side Effects (e.g., Hypoglycemia, Bradycardia)
-
Possible Causes:
-
On-target pharmacological effects of non-selective beta-blockade.
-
Dose is too high.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal side effects.
-
Monitoring: Closely monitor physiological parameters such as heart rate, blood pressure, and blood glucose levels.[2]
-
Selective Blockers: If the research question allows, consider using a β1-selective blocker to minimize side effects associated with β2-blockade.[1]
-
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Preparation | Binding Parameter | Value (nM) |
| Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 |
| Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 |
| Beta-1 | Not Specified | Ki | 0.39 |
| Beta-2 | Not Specified | Ki | 0.36 |
| Beta-1 | Recombinant Human | pKi | 8.40 |
| Beta-2 | Recombinant Human | pKi | 9.26 |
| Data sourced from a technical guide by BenchChem.[2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Dihydroalprenolol).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (cold incubation buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptors. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Wash the membranes and resuspend them in the incubation buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation buffer.
-
A fixed concentration of radioligand (at or below its Kd).
-
Varying concentrations of unlabeled this compound (for competition curve).
-
A high concentration of a non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
A known amount of membrane protein.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the target beta-adrenergic receptor.
-
This compound.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of isoproterenol) to the wells and incubate for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a suitable inhibitory dose-response model to determine the IC50 value.
Mandatory Visualizations
Caption: d-Bunolol HCl blocks agonist-induced beta-adrenergic signaling.
Caption: A logical workflow for troubleshooting in vitro assay variability.
References
- 1. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 2. benchchem.com [benchchem.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of d-Bunolol and l-Bunolol: Unraveling Stereoselectivity in Beta-Adrenergic Blockade
A comprehensive examination of the enantiomers of Bunolol reveals a stark contrast in their pharmacological activity, with l-Bunolol emerging as the therapeutically potent agent. This guide provides a detailed comparative analysis of d-Bunolol and l-Bunolol, presenting key experimental data on their receptor binding affinities, impact on downstream signaling pathways, and physiological effects on intraocular pressure. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the stereochemical nuances of this beta-blocker.
Bunolol, a non-selective beta-adrenergic antagonist, exists as two stereoisomers, d-Bunolol and l-Bunolol (commonly known as levobunolol). As with many chiral drugs, these enantiomers, while chemically similar, exhibit significant differences in their interaction with biological targets. Experimental evidence overwhelmingly demonstrates that the beta-blocking activity of bunolol resides almost exclusively in the l-isomer.[1][2] In fact, l-Bunolol is reported to be over 60 times more potent than its dextro-isomer, d-Bunolol.[1][2]
This disparity in potency is fundamentally due to the stereospecific nature of the beta-adrenergic receptors. The three-dimensional arrangement of atoms in l-Bunolol allows for a much higher affinity and more effective binding to the receptor's active site compared to d-Bunolol. This superior binding of l-Bunolol leads to a more potent blockade of the receptor, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.
Quantitative Comparison of Receptor Binding Affinity
The cornerstone of understanding the differential effects of d- and l-Bunolol lies in their binding affinities for beta-adrenergic receptors. Radioligand binding assays are the gold standard for quantifying these interactions. The following table summarizes the available data.
| Enantiomer | Receptor Subtype | Preparation | Binding Parameter | Value (nmol/l) |
| l-Bunolol | Beta-Adrenoceptors | Rat Lung Homogenates | KD | 0.8 (at 20°C) |
| KD | 2.1 (at 37°C) | |||
| d-Bunolol | Beta-Adrenoceptors | Rat Lung Homogenates | High-affinity KD | Approx. 40 (at 20°C) |
KD (Dissociation Constant): A measure of binding affinity; a lower KD value indicates a higher binding affinity.
As the data indicates, l-Bunolol demonstrates a significantly higher affinity for beta-adrenoceptors compared to d-Bunolol. The binding of d-Bunolol is approximately 50 times weaker than that of l-Bunolol.[3] This substantial difference in receptor affinity is the primary determinant of their divergent pharmacological effects.
Impact on Downstream Signaling: Adenylyl Cyclase Inhibition
The blockade of beta-adrenergic receptors by bunolol inhibits the activation of the downstream signaling molecule, adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, bunolol reduces intracellular cAMP levels, leading to its therapeutic effects, such as the reduction of aqueous humor production in the eye.
Caption: Signaling pathway comparison of l-Bunolol and d-Bunolol.
Physiological Effects: Reduction of Intraocular Pressure
The primary clinical application of l-Bunolol (levobunolol) is in the treatment of glaucoma and ocular hypertension.[4] Its therapeutic effect is achieved by blocking beta-2 adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor and a subsequent reduction in intraocular pressure (IOP).
Direct comparative in vivo studies on the effects of both d- and l-Bunolol on IOP are scarce, likely because the significantly lower potency of d-Bunolol makes it a therapeutically unviable candidate. However, based on the vast difference in receptor binding and the established mechanism of action, it can be concluded that l-Bunolol is highly effective at lowering IOP, while d-Bunolol would have a negligible effect at clinically relevant concentrations.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (KD) of d-Bunolol and l-Bunolol for beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Homogenize tissue rich in beta-adrenergic receptors (e.g., rat lung) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., 3H-dihydroalprenolol) and varying concentrations of the unlabeled competitor (d-Bunolol or l-Bunolol).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. The data is then fitted to a one-site or two-site binding model to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding). The KD is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
Objective: To measure the inhibitory effect of d-Bunolol and l-Bunolol on adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction: Incubate the membranes in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a buffer system, magnesium ions (a cofactor), and an activator of adenylyl cyclase (e.g., forskolin). Add varying concentrations of d-Bunolol or l-Bunolol to the reaction.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., a strong acid or by boiling).
-
cAMP Measurement: Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced as a function of the concentration of the bunolol enantiomer to determine the IC50 for adenylyl cyclase inhibition.
Conclusion
The comparative analysis of d-Bunolol and l-Bunolol provides a clear illustration of the principle of stereoselectivity in pharmacology. The l-enantiomer, levobunolol, is the pharmacologically active form, exhibiting significantly higher binding affinity for beta-adrenergic receptors, which translates to potent inhibition of adenylyl cyclase and a robust physiological response in lowering intraocular pressure. In contrast, d-Bunolol is largely inactive at clinically relevant concentrations. This understanding is critical for drug development, emphasizing the importance of evaluating the pharmacological properties of individual stereoisomers to optimize therapeutic efficacy and minimize potential off-target effects.
References
Validating a New Analytical Method for d-Bunolol Hydrochloride: A Comparative Guide
This guide provides a comprehensive overview for validating a new analytical method for the quantification of d-Bunolol Hydrochloride in bulk and pharmaceutical dosage forms. It compares the performance of established analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—providing experimental data and protocols to serve as a benchmark for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of common techniques used for the analysis of beta-blockers, including bunolol isomers.
| Parameter | HPLC Method | UPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.01 - 100 µg/mL[1] | Lower ng/mL range[2] | 50 - 250 µg/mL[3] |
| Accuracy (% Recovery) | 99.39% - 100.74%[4] | Not explicitly stated, but high[5][6] | Not explicitly stated, but validated[3] |
| Precision (% RSD) | < 2.0%[4][7] | Not explicitly stated, but validated[5] | Not explicitly stated, but validated[3] |
| Limit of Detection (LOD) | 0.07 - 0.13 µg/mL (for HPLC)[8] | 0.53 - 2.23 ng/mL (for LC-MS)[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.20 - 0.45 µg/mL (for HPLC)[8] | 0.66 ng/L (for pindolol by LC/MS)[2] | Not explicitly stated |
| Specificity | High, separates from impurities[1] | Very high, excellent resolution[9] | Lower, prone to interference[2] |
| Analysis Time | ~10 minutes[9] | Significantly shorter than HPLC[9] | Rapid |
| Solvent Consumption | Higher[9] | Lower[9] | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
1. High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the analysis of beta-blockers can be established as follows.[9]
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
2. Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant improvements in speed and resolution.[5][9]
-
Instrument: UPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18, sub-2 µm particle size.
-
Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol).[10]
-
Flow Rate: Optimized for the smaller particle size column.
-
Injection Volume: Typically smaller than HPLC (e.g., 1-5 µL).
-
Column Temperature: Maintained as per method development.
-
Detection: UV or MS, with MS providing higher sensitivity and specificity.
3. UV-Visible Spectrophotometry
A simple and cost-effective spectrophotometric method can be developed based on a charge-transfer reaction.[3]
-
Instrument: Double beam UV-Vis spectrophotometer.
-
Reagent: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution.
-
Solvent: Chloroform.
-
Procedure:
-
Transfer aliquots of standard this compound solution into a series of standard flasks.
-
Add a fixed volume of DDQ solution to each flask to produce a colored complex.
-
Dilute to the final volume with chloroform.
-
Allow the reaction to complete (e.g., 5 minutes).
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 470 nm) against a reagent blank.[3]
-
Method Validation Workflow
The validation of a new analytical method is a critical step to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.
Caption: A typical workflow for the validation of a new analytical method.
Signaling Pathway and Experimental Workflow
While a specific signaling pathway for this compound is not directly pertinent to the validation of an analytical method, the experimental workflow for sample analysis is crucial. The following diagram outlines a general workflow from sample preparation to final analysis.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A new analytical method for the determination of beta-blockers and one metabolite in the influents and effluents of three urban wastewater treatment plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Cross-Validation of HPLC and UPLC Methods for Bunolol Analysis
For researchers, scientists, and professionals in drug development, the choice of analytical methodology is paramount for ensuring the accuracy, precision, and efficiency of drug analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of bunolol hydrochloride, a non-selective beta-adrenergic receptor antagonist. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for method development, validation, and transfer.
Introduction: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, utilizing columns with particle sizes typically in the 3-5 µm range and operating at pressures up to 6,000 psi. In contrast, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, employing sub-2 µm particle columns and operating at much higher pressures (up to 15,000 psi). This fundamental difference in particle size and pressure leads to substantial improvements in resolution, sensitivity, and speed of analysis for UPLC compared to conventional HPLC.[1]
The transition from an established HPLC method to a more efficient UPLC method necessitates a thorough cross-validation process to ensure the new method yields equivalent or superior results. This process involves a series of validation experiments as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Experimental Protocols
Detailed methodologies for the analysis of bunolol hydrochloride using both HPLC and UPLC are provided below. These protocols are based on established methods for the analysis of related beta-blockers.
HPLC Method Protocol
-
Instrument: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Run Time: Approximately 10 minutes.[1]
UPLC Method Protocol
-
Instrument: A UPLC system equipped with a Photodiode Array (PDA) detector.[1]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Run Time: Approximately 2 minutes.[1]
Performance Comparison
The adoption of UPLC technology for bunolol analysis offers significant enhancements in chromatographic performance. The following table summarizes the expected quantitative data from a comparative analysis of the two methods.
| Performance Parameter | HPLC | UPLC |
| Retention Time (min) | ~ 7.0 | ~ 1.8 |
| Peak Width (min) | ~ 0.35 | ~ 0.09 |
| Theoretical Plates | ~ 8,500 | ~ 26,000 |
| Resolution (Rs) | > 2.0 | > 3.5 |
| Back Pressure (psi) | ~ 1,600 | ~ 8,500 |
| Solvent Consumption (mL/run) | 10 | 0.8 |
| Analysis Time (min) | 10 | 2 |
| Relative Sensitivity | 1x | 2-3x |
Cross-Validation of Analytical Methods
The process of migrating from an HPLC to a UPLC method requires a comprehensive cross-validation to ensure the new method's suitability and to demonstrate that it produces comparable results. The logical workflow for this process is illustrated in the diagram below.
Summary of Validation Parameters
The cross-validation process involves a series of experiments to demonstrate the suitability of the new UPLC method. The following table outlines the key validation parameters and their typical acceptance criteria as per ICH guidelines.[1][2]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[1] | The bunolol peak should be free from co-eluting peaks, with peak purity confirmed by a PDA detector.[1] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1] | Correlation coefficient (r²) ≥ 0.999.[1] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value, often determined by spike/recovery studies.[1] | Recovery between 98.0% and 102.0%.[1] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).[1] | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] | Typically determined at a signal-to-noise ratio of 3:1.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] | Typically determined at a signal-to-noise ratio of 10:1.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of bunolol hydrochloride clearly demonstrates the significant advantages of adopting UPLC technology. The UPLC method provides a substantial reduction in analysis time and solvent consumption, leading to increased sample throughput and reduced operational costs.[1] Furthermore, the enhanced resolution and sensitivity of UPLC can lead to more accurate and reliable analytical results, which is a critical factor in the regulated pharmaceutical environment. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of efficiency, performance, and data quality make it a compelling alternative to traditional HPLC for the analysis of bunolol and other pharmaceutical compounds.[1]
References
Reproducibility of d-Bunolol Hydrochloride Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of d-Bunolol Hydrochloride and its pharmacologically active levo-isomer, levobunolol, with other beta-adrenergic antagonists used in the treatment of glaucoma and ocular hypertension. The information is presented to aid in the reproducibility of experimental findings and to offer a clear comparison of their performance based on available clinical data.
Introduction to d-Bunolol and Levobunolol Hydrochloride
This compound is the dextro-isomer of bunolol. However, the levorotatory isomer, levobunolol hydrochloride, is the pharmacologically active component.[1] Levobunolol is a non-cardioselective beta-adrenoceptor blocking agent, meaning it is equipotent at both beta-1 and beta-2 receptors.[2][3] It is significantly more potent than its dextro isomer in its beta-blocking activity.[1][2] The primary clinical application of levobunolol hydrochloride is the reduction of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[3][4] The mechanism of action involves the reduction of aqueous humor production.[2][5] It has been shown to be effective in lowering IOP with little to no significant effect on pupil size or accommodation.[2]
Comparative Efficacy in Lowering Intraocular Pressure
Clinical trials have demonstrated the efficacy of levobunolol hydrochloride in lowering IOP, often in comparison to other beta-blockers such as timolol and betaxolol.
Table 1: Comparison of Mean Intraocular Pressure (IOP) Reduction
| Drug/Concentration | Dosing Frequency | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Study Duration | Comparator(s) | Key Findings |
| Levobunolol HCl 0.5% | Twice Daily | ~25 | 6.0 | 3 months | Betaxolol 0.5% | Levobunolol showed a significantly greater reduction in IOP compared to betaxolol.[6][7] |
| Levobunolol HCl 0.25% | Twice Daily | ~25 | 6.2 | 3 months | Betaxolol 0.5% | Levobunolol showed a significantly greater reduction in IOP compared to betaxolol.[6][7] |
| Betaxolol HCl 0.5% | Twice Daily | ~25 | 3.7 | 3 months | Levobunolol 0.25% & 0.5% | Betaxolol was less effective in reducing IOP compared to both concentrations of levobunolol.[6][7] |
| Levobunolol HCl 0.5% | Twice Daily | Not Specified | 16.28 ± 1.85 | 16 weeks | Timolol 0.5%, Betaxolol 0.5% | Levobunolol and timolol produced a greater reduction in IOP than betaxolol.[8][9] |
| Timolol Maleate 0.5% | Twice Daily | Not Specified | 16.12 ± 1.67 | 16 weeks | Levobunolol 0.5%, Betaxolol 0.5% | Timolol and levobunolol showed comparable efficacy in IOP reduction.[8][9] |
| Betaxolol HCl 0.5% | Twice Daily | Not Specified | 8.54 ± 0.98 | 16 weeks | Levobunolol 0.5%, Timolol 0.5% | Betaxolol was less efficacious in lowering IOP compared to levobunolol and timolol.[8][9] |
| Levobunolol HCl 0.5% | Once Daily | 22-30 | 7.0 | 3 months | Timolol 0.5% | Once-daily levobunolol controlled IOP in 72% of subjects.[2] |
| Timolol Maleate 0.5% | Once Daily | 22-30 | 4.5 | 3 months | Levobunolol 0.5% | Once-daily timolol controlled IOP in 64% of subjects.[10] |
Experimental Protocols
Reproducibility of clinical trial data is dependent on detailed experimental protocols. Below are generalized methodologies for key experiments cited in the comparison of these ophthalmic agents.
Clinical Trial for IOP Reduction in Patients with Open-Angle Glaucoma or Ocular Hypertension
Objective: To compare the IOP-lowering efficacy and safety of levobunolol hydrochloride with a comparator (e.g., timolol maleate, betaxolol hydrochloride) and/or placebo.
Methodology:
-
Patient Selection:
-
Enroll patients diagnosed with chronic open-angle glaucoma or ocular hypertension.[6][8]
-
Inclusion criteria: Typically includes age (e.g., 40-80 years), baseline IOP above a certain threshold (e.g., ≥ 22 mmHg), and open anterior chamber angles.[8]
-
Exclusion criteria: Often include a history of hypersensitivity to beta-blockers, bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- or third-degree atrioventricular block, and recent ocular surgery.[3][8]
-
-
Study Design:
-
A double-masked, randomized, controlled clinical trial is a common design.[6][7]
-
Patients are randomly assigned to treatment groups (e.g., levobunolol 0.5%, timolol 0.5%, betaxolol 0.5%).
-
A "washout" period is typically implemented to eliminate the effects of any pre-study ocular hypotensive medications.[4]
-
-
Drug Administration:
-
Intraocular Pressure Measurement:
-
IOP is the primary efficacy endpoint.
-
Measurements are taken at baseline and at specified follow-up visits (e.g., week 6, week 16).[8]
-
Goldmann Applanation Tonometry (GAT) is the gold standard for IOP measurement.[1]
-
Anesthetize the cornea with a topical anesthetic (e.g., proparacaine).
-
Apply a fluorescein strip to the tear film.
-
Using a slit lamp with a cobalt blue filter, the tonometer tip gently applanates the cornea.
-
The force required to flatten a fixed area of the cornea is measured and converted to mmHg.
-
-
-
Safety Assessments:
-
Monitor for local adverse effects (e.g., stinging, burning, conjunctival hyperemia) and systemic side effects (e.g., bradycardia, bronchospasm).[5]
-
Record vital signs such as heart rate and blood pressure at each visit.
-
-
Statistical Analysis:
Signaling Pathways and Experimental Workflows
Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body
Levobunolol hydrochloride exerts its IOP-lowering effect by acting as a non-selective antagonist at beta-adrenergic receptors in the ciliary body of the eye. This blockade disrupts the normal signaling cascade that leads to the production of aqueous humor.
Caption: Beta-adrenergic signaling pathway in aqueous humor production and its inhibition by Levobunolol HCl.
Experimental Workflow: Clinical Trial for IOP-Lowering Drugs
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of an IOP-lowering drug like levobunolol.
Caption: A generalized workflow for a randomized controlled clinical trial of IOP-lowering ophthalmic drugs.
References
- 1. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 4. Levobunolol. A three-month efficacy study in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and In-vitro Characterization of Levobunolol Hydrochloride Occuserts with Special Reference to Glaucoma Treatment | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jkscience.org [jkscience.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
A Comparative Analysis of d-Bunolol Hydrochloride and its Alternatives in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis and comparison of d-Bunolol Hydrochloride and its pharmacologically active counterpart, Levobunolol, against other leading beta-blockers used in the management of glaucoma and ocular hypertension. While clinical data specifically for this compound is scarce due to its significantly lower pharmacological activity, this guide leverages extensive research on Levobunolol to provide a comprehensive comparison for researchers and drug development professionals.
Bunolol is a non-selective beta-adrenergic antagonist that exists as two stereoisomers: the dextrorotatory (d) and levorotatory (l) forms. Pharmacological studies have demonstrated that the l-isomer, Levobunolol, is substantially more active than the d-isomer.
Efficacy in Intraocular Pressure Reduction
Clinical research has consistently focused on Levobunolol due to its therapeutic efficacy. The following tables summarize the performance of Levobunolol in reducing intraocular pressure (IOP) compared to other commonly prescribed beta-blockers, Timolol and Betaxolol.
Table 1: Comparison of Levobunolol and Timolol in Lowering Intraocular Pressure
| Study | Drug and Concentration | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage of Patients with Controlled IOP |
| Wandel T, et al. (1986)[1] | Levobunolol 0.5% (once daily) | 3 months | Not specified | 7.0 | 72% |
| Levobunolol 1% (once daily) | 3 months | Not specified | 6.5 | 79% | |
| Timolol 0.5% (once daily) | 3 months | Not specified | 4.5 | 64% | |
| Long, D. A., et al. (1985)[2] | Levobunolol 0.5% (twice daily) | 15 months | 26-27 | 6.8 - 7.6 | Not specified |
| Levobunolol 1% (twice daily) | 15 months | 26-27 | 6.8 - 7.6 | Not specified | |
| Timolol 0.5% (twice daily) | 15 months | 26-27 | 6.8 - 7.6 | Not specified | |
| Bensinger, R. E., et al. (1985)[3][4] | Levobunolol 0.5% or 1% (twice daily) | 3 months | Not specified | Approx. 9.0 | Not specified |
| The Levobunolol Study Group (1985)[5] | Levobunolol 0.5% or 1% (twice daily) | 2 years | Not specified | 6 - 8 (27% reduction) | Not specified |
| Timolol 0.5% (twice daily) | 2 years | Not specified | Similar to Levobunolol | Not specified |
Table 2: Comparison of Levobunolol and Betaxolol in Lowering Intraocular Pressure
| Study | Drug and Concentration | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) |
| Long, D. A., et al. (1988)[6] | Levobunolol 0.25% (twice daily) | 3 months | Approx. 25 | 6.2 |
| Levobunolol 0.5% (twice daily) | 3 months | Approx. 25 | 6.0 | |
| Betaxolol 0.5% (twice daily) | 3 months | Approx. 25 | 3.7 | |
| Sharma, P., et al. (2007)[7] | Levobunolol 0.5% (twice daily) | 16 weeks | Not specified | 16.28 ± 1.85 |
| Betaxolol 0.5% (twice daily) | 16 weeks | Not specified | 8.535 ± 0.983 |
Experimental Protocols
The following outlines a typical experimental protocol for clinical trials evaluating the efficacy of ophthalmic beta-blockers in glaucoma treatment.
A Representative Double-Masked, Randomized, Controlled Clinical Trial Protocol [1][2][3][4][5][6][8]
-
Objective: To compare the intraocular pressure-lowering efficacy and safety of Levobunolol ophthalmic solution with a comparator (e.g., Timolol, Betaxolol, or vehicle).
-
Study Design: A multi-center, double-masked, randomized, parallel-group study.
-
Participant Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.
-
Inclusion Criteria: Age 18 years or older, baseline IOP within a specified range (e.g., ≥ 22 mmHg), and best-corrected visual acuity of a certain level or better.
-
Exclusion Criteria: History of hypersensitivity to beta-blockers, presence of contraindicating systemic conditions (e.g., bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia), and use of other medications that could affect IOP.
-
-
Procedure:
-
Washout Period: A period where patients discontinue their current glaucoma medications to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the study medications.
-
Treatment: Patients self-administer the assigned eye drops (e.g., one drop in the affected eye(s) twice daily) for a predetermined duration (e.g., 3 months to 2 years).
-
Follow-up Visits: Patients attend follow-up visits at scheduled intervals (e.g., weeks 2, 6, 12, and monthly thereafter). At each visit, the following assessments are performed:
-
Intraocular Pressure Measurement: IOP is measured at specific times of the day using a standardized method, typically Goldmann applanation tonometry.
-
Visual Acuity: Best-corrected visual acuity is assessed.
-
Biomicroscopy and Ophthalmoscopy: Examination of the anterior and posterior segments of the eye.
-
Safety Assessments: Monitoring of heart rate, blood pressure, and reporting of any adverse events.
-
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The mean change in IOP from baseline at the final follow-up visit.
-
Secondary Efficacy Endpoints: The proportion of patients achieving a target IOP, and changes in visual fields and cup-to-disc ratio.
-
Safety Endpoints: The incidence and severity of ocular and systemic adverse events.
-
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA, t-tests) are used to compare the treatment groups in terms of efficacy and safety.
Mechanism of Action and Signaling Pathways
Non-selective beta-blockers like Bunolol lower intraocular pressure primarily by reducing the production of aqueous humor in the ciliary body of the eye.[9] This is achieved through the blockade of beta-2 adrenergic receptors on the ciliary epithelium.[10][11]
Caption: Beta-blocker signaling pathway in the ciliary body.
The binding of a beta-blocker to the beta-2 adrenergic receptor inhibits the activation of a stimulatory G-protein (Gs). This, in turn, prevents the activation of adenylate cyclase, leading to reduced conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in cAMP levels leads to lower activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating various proteins involved in ion transport, which is crucial for aqueous humor secretion. The net result is a decrease in the production of aqueous humor, thus lowering intraocular pressure.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of an ophthalmic drug for glaucoma.
Caption: Glaucoma clinical trial experimental workflow.
Conclusion
The available evidence strongly supports the efficacy of Levobunolol, the l-isomer of Bunolol, in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its performance is comparable, and in some studies superior, to other non-selective beta-blockers like Timolol, and significantly more effective than the selective beta-blocker Betaxolol. While direct clinical data on this compound is limited, the established stereospecificity of beta-adrenergic receptors indicates its minimal contribution to the therapeutic effect of racemic Bunolol. For researchers and drug development professionals, the focus remains on optimizing the delivery and formulation of potent isomers like Levobunolol and exploring novel mechanisms of action for future glaucoma therapies.
References
- 1. Glaucoma treatment with once-daily levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levobunolol compared with timolol for the long-term control of elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levobunolol. A three-month efficacy study in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levobunolol. A three-month efficacy study in the treatment of glaucoma and ocular hypertension. | Semantic Scholar [semanticscholar.org]
- 5. Levobunolol. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levobunolol Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jkscience.org [jkscience.org]
- 8. [Comparison of the effectiveness and safety of levobunolol and timolol in ocular hypertension and chronic open-angle glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human ciliary process adrenergic receptor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of d-Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity of d-Bunolol Hydrochloride, focusing on its interaction with adrenergic receptors. For a comprehensive analysis, its binding profile is contrasted with other widely recognized beta-blockers: propranolol, metoprolol, and timolol. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and clarity.
Introduction to this compound
This compound is a non-selective beta-adrenergic receptor antagonist.[1][2][3] Its pharmacologically active component is the levo-isomer, levobunolol, which is approximately 60 times more potent in its beta-blocking activity than the dextro-isomer. Levocabunolol demonstrates equipotent affinity for both β1 and β2 adrenergic receptors.[4] It is primarily used in the management of glaucoma and ocular hypertension.[5] Unlike some other beta-blockers, levobunolol does not possess significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki in nM) of d-Bunolol (as levobunolol) and other beta-blockers for β1 and β2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity | Receptor Subtype | Source |
| d-Bunolol (Levobunolol) | 0.39 | 0.36 | Non-selective | Beta-1 & Beta-2 | [6] |
| Propranolol | 1.8 | 0.8 | Non-selective | Beta-1 & Beta-2 | [7] |
| Metoprolol | 18.5 | 562 | β1-selective | Beta-1 | [7] |
| Timolol | 0.8 | 0.9 | Non-selective | Beta-1 & Beta-2 | [7] |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective:
To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors.
Materials and Reagents:
-
Membrane Preparations: Cell membranes from tissues or cell lines endogenously or recombinantly expressing human β1 or β2-adrenergic receptors (e.g., guinea pig heart for β1, guinea pig lung for β2, or CHO or HEK293 cells).[6]
-
Radioligand: A high-affinity, non-selective β-adrenergic antagonist radiolabeled with tritium (³H) or iodine-125 (¹²⁵I). Common examples include [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.[6]
-
Test Compound: this compound and other comparator beta-blockers.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-blocker, such as propranolol (e.g., 10 µM).
-
Incubation Buffer: Typically 50 mM Tris-HCl buffer with MgCl₂ and other salts to maintain physiological pH and ionic strength.
-
Wash Buffer: Ice-cold incubation buffer.
-
Scintillation Cocktail: For detection of tritium-labeled radioligands.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter or Gamma Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the test compounds (e.g., d-Bunolol HCl) and comparator drugs.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Beta-Adrenergic Receptor Signaling Pathway
References
Comparative Guide to d-Bunolol Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of d-Bunolol Hydrochloride (also known as Levobunolol Hydrochloride) reference standards. It offers a comparison of key quality attributes, detailed experimental protocols for characterization, and insights into its mechanism of action. This document is intended to assist researchers and quality control professionals in selecting and utilizing the appropriate reference standard for their analytical and developmental needs.
Comparison of this compound Reference Standards
The quality and characterization of a reference standard are paramount for accurate analytical measurements and regulatory compliance. Here, we compare the specifications of this compound reference standards from major pharmacopeias, the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), alongside a typical specification for a commercial secondary reference standard.
| Characteristic | USP Reference Standard | BP Reference Standard | Typical Commercial Secondary Standard |
| Assay (on dried basis) | 98.5% - 101.0%[1] | ≥ 99.9%[2] | ≥ 98% (by HPLC) |
| Identification | IR, UV[1] | Conforms to BP monograph tests | HPLC, NMR, Mass Spectrometry |
| Melting Range | 206°C - 211°C (within a 3°C range)[1] | Not specified in catalog | Often reported as a range |
| Specific Rotation | -19° to -20° (c=3 in methanol)[1] | Not specified in catalog | Conforms to specification |
| Loss on Drying | ≤ 0.5%[1] | Not specified in catalog | Typically ≤ 1.0% |
| Residue on Ignition | ≤ 0.1%[1] | Not specified in catalog | Typically ≤ 0.2% |
| pH (1 in 20 solution) | 4.5 - 6.5[1] | Not specified in catalog | Not always specified |
Mechanism of Action: Beta-Adrenergic Blockade
This compound is a non-selective beta-adrenergic receptor antagonist.[3][4][5] In the eye, it primarily blocks both beta-1 and beta-2 adrenergic receptors located on the ciliary epithelium.[6][7][8] This blockade inhibits the action of catecholamines (e.g., epinephrine and norepinephrine), leading to a reduction in the production of aqueous humor, the fluid that maintains intraocular pressure.[3][6] By lowering intraocular pressure, this compound is effective in the management of glaucoma and ocular hypertension.[4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols for Characterization
Detailed methodologies for key analytical tests are provided below. These protocols are based on established pharmacopeial methods and common analytical practices.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the potency (assay) and the purity of the this compound reference standard.
Detailed HPLC Parameters (based on USP monograph): [1]
-
Mobile Phase: A filtered and degassed mixture of sodium 1-heptanesulfonate, water, glacial acetic acid, and methanol.
-
Standard Preparation: A solution of USP Levobunolol Hydrochloride RS in the mobile phase with a known concentration of about 1.0 mg/mL.
-
Assay Preparation: A solution of the this compound sample in the mobile phase with a concentration of about 1.0 mg/mL.
-
Chromatographic System:
-
Detector: 254 nm
-
Column: 4-mm x 30-cm; packing L1
-
Flow rate: About 1.5 mL per minute
-
-
System Suitability: The column efficiency should not be less than 1000 theoretical plates, the tailing factor for the analyte peak should not be more than 2.5, and the relative standard deviation for replicate injections should not be more than 0.5%.
-
Procedure: Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.
-
Calculation: Calculate the quantity of C17H25NO3·HCl in the portion of this compound taken by comparing the peak area of the sample to the peak area of the standard.
Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for confirming the identity of a compound by comparing its spectrum to that of a known reference standard.
-
Principle: The infrared absorption spectrum of the sample should be concordant with the spectrum of the corresponding USP Reference Standard.
-
Sample Preparation: Prepare a potassium bromide (KBr) dispersion of the sample.
-
Procedure: Record the IR spectrum of the prepared sample and compare it to the official spectrum of the USP Levobunolol Hydrochloride RS. The positions and relative intensities of the absorption bands should match.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and integrity of the this compound molecule. While specific pharmacopeial monographs may not detail NMR analysis, it is a critical tool for the primary characterization of reference standards.
-
Principle: ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals are unique to the molecular structure.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the signals to the corresponding protons and carbons in the this compound structure using chemical shift databases and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
-
-
Acceptance Criteria: The obtained spectra should be consistent with the known structure of this compound. The chemical shifts and coupling constants should match those reported in the literature or established for the primary reference standard.
Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, with fragmentation, information about its structure.
-
Ionization Techniques: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of the free base plus a proton.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Acceptance Criteria: The observed mass of the parent ion should correspond to the theoretical mass of d-Bunolol. The fragmentation pattern should be consistent with the known structure and can be compared to data from a primary reference standard.
This guide provides a foundational understanding of the characterization and comparison of this compound reference standards. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. Levobunolol Hydrochloride [drugfuture.com]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Levobunolol: Package Insert / Prescribing Information [drugs.com]
- 5. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to d-Bunolol Hydrochloride Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of d-Bunolol Hydrochloride, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations provide a framework for the safe management of hazardous waste from its generation to its final disposal.[1] State and local regulations may also apply and can be more stringent than federal laws.[3]
Hazard Profile of this compound
This compound, also known as Levobunolol hydrochloride, is classified as harmful if swallowed.[4][5] The Safety Data Sheet (SDS) indicates that it is a GHS07 hazardous substance.[4] Therefore, all materials contaminated with this compound must be treated as hazardous waste.
Standard Operating Procedure for this compound Disposal
This section outlines the procedural, step-by-step guidance for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
Waste Segregation and Collection
Proper segregation of waste is the foundational step in ensuring safe and compliant disposal.
-
Identify Waste Stream : All items that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated laboratory consumables such as vials, pipette tips, and gloves.
-
Materials used for spill cleanup.[6]
-
-
Use Designated Containers :
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Absorb Liquid Spills : Use an inert, liquid-binding absorbent material, such as diatomite or universal binders, to contain the spill.[6]
-
Collect Contaminated Materials : Carefully gather the absorbent material and any other contaminated solids and place them into the designated hazardous waste container.[6]
-
Decontaminate Surfaces : The affected area should be thoroughly decontaminated by scrubbing with a suitable solvent like alcohol.[6]
Disposal of Empty Containers
Empty containers that previously held this compound require specific handling to ensure they are free of residual contamination.
-
Rinsing : Triple rinse the empty container with an appropriate solvent (e.g., water or ethanol).[6]
-
Collect Rinsate : The rinsate from the container must be collected and disposed of as hazardous chemical waste. It should not be poured down the drain.[6]
-
Container Disposal : After triple rinsing, deface or remove the original label. The clean, empty container can then be disposed of with regular laboratory glass waste, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[6]
Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and approved vendor.
-
Arrange for Pickup : Coordinate with a licensed hazardous waste vendor for the collection of the waste container.
-
Chemical Incineration : The recommended and compliant method for the final disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber.[6] This process ensures the complete destruction of the active pharmaceutical ingredient.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
